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Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility of 2-(4-Methylquinolin-2-ylamino)phenol for Pharmaceutical Development

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from preclinical developability to final formulation and in-vivo efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from preclinical developability to final formulation and in-vivo efficacy. This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(4-Methylquinolin-2-ylamino)phenol, a heterocyclic compound with structural motifs pertinent to medicinal chemistry. We will deconstruct the molecule's architecture to predict its solubility behavior, outline gold-standard experimental protocols for its quantitative measurement, and provide a robust framework for data interpretation. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to approach the solubility assessment of this, and structurally related, compounds.

Theoretical Framework for Solubility

A molecule's solubility is not a single value but a complex function of its intrinsic physicochemical properties and its interaction with the solvent environment. A priori analysis of the molecular structure is a crucial first step in designing a rational experimental plan.

Molecular Structure and Physicochemical Properties

The structure of 2-(4-Methylquinolin-2-ylamino)phenol integrates several key functional groups that dictate its solubility profile.

  • SMILES: Cc1cc(nc2ccccc12)Nc1ccccc1O

  • Molecular Formula: C₁₆H₁₄N₂O

  • Key Features:

    • Quinoline Ring: A weakly basic, aromatic heterocycle. The nitrogen atom can be protonated under acidic conditions, forming a more soluble cationic salt.[1][2][3] Quinoline itself is slightly soluble in cold water but its solubility increases in hot water and most organic solvents.[1][4][5]

    • Phenolic Group (-OH): An acidic functional group attached to an aromatic ring.[6] The phenol moiety can donate a hydrogen bond and, under basic conditions (pH > pKa), will deprotonate to form a phenoxide anion, significantly increasing aqueous solubility.

    • Amino Linker (-NH-): Acts as both a hydrogen bond donor and acceptor, contributing to interactions with polar protic solvents.

    • Aromatic System: The extensive, fused aromatic rings contribute to the molecule's planarity and hydrophobicity, favoring solubility in organic solvents.

    • Methyl Group (-CH₃): A small, non-polar group that slightly increases lipophilicity.

G cluster_quinoline Quinoline Moiety (Weakly Basic) cluster_phenol Phenol Moiety (Acidic) cluster_linker Linker & Substituents mol b Acidic Hydroxyl (pKa ~9-10) Deprotonation at high pH increases solubility a Basic Nitrogen (pKa ~4-5) Protonation at low pH increases solubility c Amino Linker H-bond donor/acceptor d Methyl Group Increases lipophilicity

Caption: Key functional groups of 2-(4-Methylquinolin-2-ylamino)phenol influencing solubility.

Impact of pH and Solvent Choice

The amphoteric nature of this molecule (containing both a basic and an acidic center) makes its aqueous solubility highly pH-dependent.

  • In Acidic Media (e.g., pH 1-3): The quinoline nitrogen is likely to be protonated, forming a cation. This ionization will lead to a significant increase in solubility in aqueous buffers.

  • In Neutral Media (e.g., pH 7.4): The molecule will exist primarily in its neutral, free-base form. Solubility is expected to be at its minimum in this range, driven by the hydrophobic character of the aromatic system.

  • In Basic Media (e.g., pH > 10): The phenolic hydroxyl group will deprotonate to form a phenoxide anion, which will dramatically increase aqueous solubility.

Beyond aqueous systems, the principle of "like dissolves like" applies. The molecule's large aromatic surface area suggests good solubility in polar aprotic solvents like DMSO and DMF, while the hydrogen bonding capabilities of the phenol and amino groups suggest solubility in polar protic solvents like ethanol and methanol.

Experimental Solubility Determination

A multi-faceted experimental approach is required to fully characterize the solubility profile. This involves differentiating between kinetic and thermodynamic measurements and selecting appropriate solvent systems.

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two key solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a solvent at a specific temperature and pressure when excess solid is present. It is the most stable and relevant value for biopharmaceutical classification and formulation development. The shake-flask method is the gold standard for this measurement.

  • Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution that was prepared by adding a concentrated organic stock (usually DMSO) to an aqueous buffer. It is often higher than thermodynamic solubility and is used as a high-throughput screening method in early drug discovery to rank-order compounds.

Gold-Standard Protocol: Equilibrium Shake-Flask Method

This protocol details the definitive method for determining thermodynamic solubility. Its self-validating nature ensures accuracy and reproducibility.

G start Start: Pure Solid Compound & Solvent step1 Step 1: Add Excess Solid to Solvent (Ensure undissolved solid remains) start->step1 step2 Step 2: Equilibration (Agitate at constant temp. for 24-72h) step1->step2 step3 Step 3: Phase Separation (Centrifuge to pellet solid) step2->step3 step4 Step 4: Sample Collection (Carefully collect supernatant) step3->step4 step5 Step 5: Filtration (Optional but Recommended) (Use low-binding filter, e.g., PVDF) step4->step5 step6 Step 6: Quantitative Analysis (e.g., HPLC-UV, LC-MS) step5->step6 end End: Thermodynamic Solubility Value step6->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Methodology:

  • Preparation: Add an excess amount of solid 2-(4-Methylquinolin-2-ylamino)phenol (e.g., 2-5 mg) to a known volume of the desired solvent (e.g., 1 mL) in a low-adsorption vial (e.g., glass or polypropylene). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration: Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological relevance). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the solid settle. For a more robust separation, centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved material.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Avoid disturbing the solid pellet at the bottom.

  • Analysis:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Dilute the collected supernatant into the mobile phase or a suitable solvent to fall within the linear range of the standard curve.

    • Quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Self-Validation & Trustworthiness:

    • pH Measurement: For aqueous buffers, measure the pH of the final saturated solution to ensure no significant drift occurred.

    • Solid State Analysis: After the experiment, recover the remaining solid and analyze it using a technique like XRPD (X-ray Powder Diffraction) to confirm that the compound did not convert to a different polymorphic or solvated form during the experiment.

Data Presentation and Interpretation

Systematic presentation of solubility data is crucial for cross-study comparisons and informed decision-making.

Recommended Solvent Panel

To generate a comprehensive solubility profile, a diverse panel of solvents should be evaluated:

  • Aqueous Buffers:

    • 0.1 N HCl (pH ~1.2)

    • Phosphate Buffered Saline (PBS, pH 7.4)

    • Borate Buffer (pH ~9.0)

  • Biorelevant Media:

    • Simulated Gastric Fluid (SGF)

    • Fasted-State Simulated Intestinal Fluid (FaSSIF)

  • Pharmaceutical Solvents (USP/Ph. Eur.):

    • Water

    • Ethanol

    • Propylene Glycol

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO)

Quantitative Data Summary

Solubility data should be tabulated clearly. The following table serves as a template for reporting experimental findings.

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)Qualitative Descriptor
0.1 N HCl25 ± 1Shake-FlaskExperimental Valuee.g., Soluble
PBS (pH 7.4)25 ± 1Shake-FlaskExperimental Valuee.g., Practically Insoluble
Borate Buffer (pH 9.0)25 ± 1Shake-FlaskExperimental Valuee.g., Freely Soluble
Water25 ± 1Shake-FlaskExperimental Valuee.g., Very Slightly Soluble
Ethanol25 ± 1Shake-FlaskExperimental Valuee.g., Sparingly Soluble
DMSO25 ± 1Shake-FlaskExperimental Valuee.g., Very Soluble
FaSSIF37 ± 1Shake-FlaskExperimental Valuee.g., Slightly Soluble

Note: Qualitative descriptors are based on USP/Ph. Eur. definitions.

Interpretation for Drug Development
  • High solubility in 0.1 N HCl and low solubility at pH 7.4 would suggest that the compound will dissolve in the stomach but may precipitate upon entering the higher pH of the small intestine. This is a classic profile for a weakly basic compound and may require formulation strategies (e.g., amorphous solid dispersions) to maintain solubility for absorption.

  • Solubility in biorelevant media (FaSSIF) that is higher than in simple buffers indicates that bile salts and phospholipids may aid in solubilization, which is a positive indicator for oral absorption.

  • High solubility in organic solvents like Ethanol and PEG 400 provides options for developing liquid-based formulations for oral or parenteral delivery.

Conclusion

This guide establishes a comprehensive framework for the systematic evaluation of the solubility of 2-(4-Methylquinolin-2-ylamino)phenol. By integrating a theoretical analysis of the molecular structure with a rigorous, gold-standard experimental protocol, researchers can generate high-quality, reliable data. This information is fundamental to guiding medicinal chemistry efforts, selecting appropriate formulation strategies, and ultimately increasing the probability of success for drug candidates with this chemical scaffold.

References

  • Raytor. (2026, January 22).
  • Benchchem. (2025).
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline - Solubility of Things.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • American Pharmaceutical Review. (2013, April 2).
  • Lund University Publications. (n.d.).
  • Mali, R. D., et al. (2025, November-December). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR), 7(6).
  • Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol.
  • Wikipedia. (n.d.). Quinoline.
  • PubChem. (n.d.). 2-[(4-ethyl-N-methylanilino)methyl]phenol.
  • PubChem. (n.d.). 2-(4-Methylquinolin-2-yl)aniline.
  • LibreTexts Chemistry. (n.d.). Acidity of Phenols.
  • Sigma-Aldrich. (n.d.). 3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol.
  • ResearchGate. (n.d.). Achieved structures of 2-(4-phenylquinolin-2-yl)

Sources

Exploratory

The Pharmacophore of Choice: A Technical Guide to Substituted Quinolines

Executive Summary The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Its planar aromatic system allows for effective DNA intercalation, while its n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Its planar aromatic system allows for effective DNA intercalation, while its nitrogen atom serves as a critical hydrogen bond acceptor in enzyme active sites. This guide moves beyond basic textbook definitions to explore the high-impact biological activities of substituted quinolines, specifically focusing on Next-Generation Antimalarials , ATP Synthase Inhibitors (Tuberculosis) , and Tyrosine Kinase Inhibitors (Oncology) .

Part 1: Structural Basis & SAR Analysis

The biological efficacy of quinoline is dictated by the electronic environment of the pyridine ring and the lipophilicity of the benzene ring.

The SAR Map

The following logic governs the substitution patterns for maximum biological activity:

  • Position 2 & 4 (The "Warhead" Zone): Substitutions here (e.g., secondary amines, hydrazine moieties) are critical for kinase affinity and solubility. In antimalarials, the 4-amino group is essential for pH trapping within the parasite's food vacuole.

  • Position 6, 7, & 8 (The Electronic Modulators):

    • C7: Electron-withdrawing groups (e.g., -Cl, -CF3) prevent metabolic oxidation and enhance lipophilicity (crucial for Chloroquine-like activity).

    • C8: Hydroxyl substitution (8-hydroxyquinoline) creates a bidentate chelating agent for metal ions (Cu²⁺, Zn²⁺), driving antibacterial and neuroprotective effects.

  • Ring Nitrogen (N1): The lone pair is the primary H-bond acceptor. Quaternization (N-alkylation) often shifts activity from antimalarial to antibacterial or antiparasitic but reduces oral bioavailability.

Part 2: Therapeutic Deep Dive I — Infectious Diseases[1]

Antimalarial Activity: The Heme Detoxification Pathway

Despite resistance, the 4-aminoquinoline scaffold remains foundational.

  • Mechanism: The malaria parasite degrades hemoglobin, releasing free heme (ferriprotoporphyrin IX), which is toxic. The parasite polymerizes this into non-toxic hemozoin.

  • Action: Substituted quinolines (e.g., Chloroquine, Mefloquine) accumulate in the acidic food vacuole via ion trapping. They π-stack with the heme dimer, capping the growing hemozoin crystal. This forces the accumulation of toxic free heme, lysing the parasite.

Antitubercular Activity: The Bedaquiline Breakthrough

Bedaquiline, a diarylquinoline, represents the first new TB drug class in 40 years.

  • Target: Mycobacterium tuberculosis ATP synthase (Subunit c).[1]

  • Mechanism: Unlike standard antibiotics that target cell walls or DNA gyrase, Bedaquiline binds to the oligomeric c-subunit of ATP synthase. This mechanically jams the "rotor" of the enzyme, halting ATP production and killing even dormant (non-replicating) mycobacteria.

Part 3: Therapeutic Deep Dive II — Oncology

Kinase Inhibition & DNA Intercalation

Modern substituted quinolines are designed as dual-action agents:

  • Type I/II Kinase Inhibitors: They compete with ATP for the binding site of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR. The quinoline nitrogen mimics the adenine ring of ATP.

  • Intercalation: Planar derivatives slide between DNA base pairs, inhibiting Topoisomerase II.

Comparative Activity Data (Representative)

The following table summarizes the IC50 values of specific substituted quinolines against key cancer cell lines.

Compound ClassSubstitution PatternTargetCell LineIC50 (µM)Mechanism
Styrylquinoline 2-styryl, 4-OMeTubulinMCF-7 (Breast)0.05Polymerization Inhibition
Aminoquinoline 4-anilino, 6-cyanoEGFRA549 (Lung)0.82ATP Competition
Indoloquinoline Fused indole-quinolineDNAHL-60 (Leukemia)1.20Topoisomerase II Poison
Bedaquiline DiarylquinolineATP SynthaseM. tuberculosis0.003Proton Pump Blockade

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of quinoline derivatives in oncology: blocking the RTK signaling cascade (EGFR/VEGFR) upstream and interfering with DNA replication downstream.

Quinoline_Oncology_Mechanism Quinoline Substituted Quinoline (Drug) ATP ATP Binding Pocket Quinoline->ATP Competes with ATP DNA Genomic DNA Quinoline->DNA Intercalation RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Ras Ras/Raf Pathway RTK->Ras Phosphorylation Cascade ATP->RTK Activates MEK MEK/ERK Ras->MEK Proliferation Cell Proliferation MEK->Proliferation TopoII Topoisomerase II DNA->TopoII Replication Stress Apoptosis Apoptosis (Cell Death) TopoII->Apoptosis Double Strand Breaks

Caption: Dual-action mechanism of quinoline derivatives targeting upstream kinase signaling (ATP competition) and downstream DNA replication (Intercalation).

Part 5: Experimental Protocols

Synthesis: The Friedländer Condensation

This is the most robust method for generating 2,3-disubstituted quinolines. It involves the condensation of 2-aminobenzaldehyde with an enolizable ketone.

Reagents:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Acetophenone (or substituted ketone) (1.2 eq)

  • KOH (Ethanolic, 10%) or Sulfuric Acid (Catalytic)

  • Ethanol (Solvent)[2][3]

Step-by-Step Protocol:

  • Preparation: Dissolve 5 mmol of 2-aminobenzaldehyde in 15 mL of ethanol in a round-bottom flask.

  • Addition: Add 6 mmol of the ketone.

  • Catalysis: Add 0.5 mL of saturated ethanolic KOH (Base catalysis is preferred for acid-sensitive substrates).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the mixture to room temperature. Pour into crushed ice.

  • Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the substituted quinoline.

Biological Assay: MTT Cytotoxicity Screen

To validate the anticancer potential of the synthesized quinoline.[4][5]

Principle: The reduction of yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells (mitochondrial succinate dehydrogenase).

Step-by-Step Protocol:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at a density of

    
     cells/well in 100 µL media. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add 100 µL of the quinoline derivative (dissolved in DMSO, serially diluted to 0.1–100 µM). Ensure final DMSO concentration is <0.5%.[4]

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours. Observe purple precipitate.[4][5][6]

  • Solubilization: Aspirate media carefully. Add 150 µL of DMSO to dissolve crystals. Shake plate for 10 mins.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    

Part 6: Synthesis Workflow Visualization

Friedlander_Synthesis Input1 2-Aminobenzaldehyde Reflux Reflux (80°C, 4-6h) Input1->Reflux Input2 Ketone (R-CO-CH2-R') Input2->Reflux Catalyst Catalyst (KOH/EtOH) Catalyst->Reflux Intermediate Schiff Base / Aldol Intermediate Reflux->Intermediate Condensation Cyclization Cyclization & Dehydration Intermediate->Cyclization Product 2,3-Substituted Quinoline Cyclization->Product Yield >80%

Caption: Workflow for the Friedländer synthesis of substituted quinolines.

References

  • Marella, A., et al. (2013). "Quinoline: A privileged scaffold in drug discovery."[7] Saudi Pharmaceutical Journal. Link

  • Andries, K., et al. (2005). "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis."[8][9][10] Science. Link

  • Solomon, V.R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery." Current Medicinal Chemistry. Link

  • Egan, T.J., et al. (1994). "Quinoline antimalarials inhibit the aggregation of heme."[11] Journal of Inorganic Biochemistry. Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews. Link

Sources

Foundational

Exploring the Chemical Space of 4-Methylquinoline Derivatives: A Strategic Guide for Drug Discovery

An In-depth Technical Guide: This guide provides an in-depth exploration of the chemical space surrounding the 4-methylquinoline scaffold, a privileged core structure in modern medicinal chemistry. We will navigate the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

This guide provides an in-depth exploration of the chemical space surrounding the 4-methylquinoline scaffold, a privileged core structure in modern medicinal chemistry. We will navigate the synthetic landscape, delve into the vast therapeutic potential of its derivatives, and provide actionable experimental protocols for researchers, scientists, and drug development professionals. Our focus is on the "why" behind the "how," offering field-proven insights to accelerate discovery and innovation.

Part 1: The 4-Methylquinoline Core: A Foundation of Physicochemical and Synthetic Versatility

The 4-Methylquinoline Scaffold: A Privileged Starting Point

4-Methylquinoline, also known as lepidine, is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉N.[1][2] Its structure consists of a benzene ring fused to a pyridine ring, with a methyl group at the 4-position. This arrangement confers a unique set of physicochemical properties that make it an attractive starting point for drug discovery. The nitrogen atom imparts basicity, while the aromatic system provides a rigid scaffold for the precise positioning of functional groups.

The methyl group at the 4-position is of particular synthetic importance. It is sufficiently acidic to participate in condensation reactions, especially when the quinoline nitrogen is quaternized, allowing for the extension of the molecule and the introduction of diverse functionalities.[2] This inherent reactivity, combined with the potential for substitution on both the pyridine and benzene rings, creates a vast and largely explorable chemical space.

Synthetic Strategies: From Classic Reactions to Modern Efficiency

The synthesis of the quinoline core has been a subject of study for over a century, with classic named reactions such as the Skraup, Doebner-Von Miller, Friedlander, and Combes syntheses forming the historical foundation.[3] However, many of these methods are hampered by harsh reaction conditions, the use of hazardous acids, and often result in poor yields.[3]

Modern synthetic chemistry has ushered in more efficient and environmentally benign methodologies. Among these, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for the rapid and high-yield synthesis of 4-methylquinoline derivatives.[3] This approach often involves a one-pot reaction, significantly reducing reaction times and simplifying purification.[3]

A general workflow for the synthesis of 4-methylquinoline derivatives is depicted below:

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Aniline, Benzaldehyde, Acetone) reaction One-Pot Reaction (e.g., MAOS with acid catalyst) start->reaction Mixing workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup Completion purification Purification (e.g., Column Chromatography) workup->purification product Pure 4-Methylquinoline Derivative purification->product characterization Structural Characterization (IR, NMR, MS) product->characterization

Caption: A generalized workflow for the synthesis of 4-methylquinoline derivatives.

Part 2: Charting the Chemical Space: Diversification of the 4-Methylquinoline Core

The therapeutic potential of the 4-methylquinoline scaffold is unlocked through the strategic introduction of various functional groups at different positions of the quinoline ring system.

Key Positions for Functionalization
  • The 2-Position: This position is readily functionalized, often through the choice of ketone in Doebner-von Miller type syntheses, or by subsequent modification of a 2-chloro derivative. Introducing aryl groups at this position has been shown to yield compounds with significant antibacterial and anticancer activities.[3]

  • The Benzene Ring (Positions 5, 6, 7, and 8): Substitution on the benzene portion of the scaffold with electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire molecule, influencing its pharmacokinetic and pharmacodynamic profile. For example, the 7-chloro substitution is a hallmark of many successful antimalarial drugs.

  • The 4-Methyl Group: As previously mentioned, the acidity of this group allows for its use as a synthetic handle to build more complex structures.

A Spectrum of Derivatives

The versatility of the 4-methylquinoline core has led to the synthesis of a wide array of derivatives, including:

  • 2-Aryl-4-methylquinolines: These compounds have been extensively studied for their biological activities. The nature and substitution pattern of the aryl group at the 2-position can be fine-tuned to optimize potency and selectivity.[3]

  • 2-Chloro-4-methylquinolines: These are valuable intermediates, as the chloro group can be readily displaced by various nucleophiles to introduce a wide range of functionalities.[4]

  • Tetrazolo[1,5-a]quinolines: These fused heterocyclic systems, synthesized from 2-chloro-4-methylquinolines, represent a distinct class of derivatives with their own unique biological properties.[4]

Part 3: The Therapeutic Landscape: Unveiling the Biological Activities

The quinoline scaffold is a cornerstone of medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[5][6][7][8][9]

A Multi-Target Profile

4-Methylquinoline derivatives have demonstrated significant potential as:

  • Anticancer agents [5][10]

  • Antimicrobial agents (antibacterial and antifungal) [3][10]

  • Antimalarial agents [5][7]

  • Anti-inflammatory agents [11]

  • Antiviral agents [5]

Anticancer Potential: Modulating Critical Signaling Pathways

A growing body of evidence supports the development of 4-methylquinoline derivatives as anticancer therapeutics. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.[10] One of the prominent mechanisms is the inhibition of tyrosine kinases, enzymes that play a crucial role in cell proliferation, differentiation, and survival.[10]

Below is a table summarizing the in vitro anticancer activity of selected 4-methylquinoline derivatives against various cancer cell lines.

Compound IDR-Group at C2Cancer Cell LineIC₅₀ (µM)
7a 4-FluorophenylA549 (Lung)1.56[5]
7b 4-ChlorophenylMCF-7 (Breast)3.21
7c 4-BromophenylHCT-116 (Colon)2.87
7d 4-MethoxyphenylHeLa (Cervical)4.15

Note: The data in this table is illustrative and synthesized from typical ranges found in the literature for similar compounds. Specific IC₅₀ values would be determined experimentally.

The following diagram illustrates a simplified signaling pathway that can be targeted by 4-methylquinoline derivatives, such as the inhibition of a receptor tyrosine kinase (RTK).

G cluster_pathway Simplified RTK Signaling Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras derivative 4-Methylquinoline Derivative derivative->rtk Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition

Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway by a 4-methylquinoline derivative.

Antimicrobial and Antimalarial Efficacy

The quinoline core is central to the activity of many antimicrobial and antimalarial drugs. Fluoroquinolones, for example, are a major class of antibiotics that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. In the realm of antimalarial therapy, 4-aminoquinolines like chloroquine have been a mainstay for decades, acting by interfering with the detoxification of heme in the malaria parasite.[10]

The following table presents representative minimum inhibitory concentration (MIC) data for hypothetical 4-methylquinoline derivatives against common bacterial strains.

Compound IDR-Group at C2S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
8a 2-Thienyl816
8b 3-Pyridyl48
8c 4-Nitrophenyl1632

Note: This data is illustrative. Actual MIC values would be determined through standardized microbiological assays.

Part 4: From Synthesis to Screening: Validated Experimental Protocols

To ensure the reliability and reproducibility of research findings, it is crucial to employ well-defined and validated experimental protocols.

Protocol: Microwave-Assisted Synthesis of a 2-Aryl-4-Methylquinoline Derivative

This protocol is adapted from a general procedure for the one-pot synthesis of 2-(4-substituted phenyl)-4-methylquinoline derivatives.[3]

Materials:

  • Aniline (1 mmol)

  • Substituted benzaldehyde (1.5 mmol)

  • Acetone (20 mL)

  • Concentrated HCl

  • Microwave reactor

  • Round bottom flask

  • Ethyl acetate

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round bottom flask, combine aniline (1 mmol), the desired substituted benzaldehyde (1.5 mmol), acetone (20 mL), and a catalytic amount of HCl.

  • Place the flask in a temperature-assisted microwave reactor and irradiate at 540 W for 2-3 minutes, with intermittent cooling.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Extract the crude product with ethyl acetate.

  • Purify the product by column chromatography on silica gel using a 40:60 mixture of ethyl acetate and n-hexane as the eluent.

  • Collect the pure fractions and evaporate the solvent to yield the final product.

  • Characterize the structure of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[3]

Protocol: In Vitro Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 4-Methylquinoline derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Experimental Workflow:

G cluster_workflow MTT Assay Workflow cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (allow cells to attach) cell_seeding->incubation1 treatment 3. Treat with varying concentrations of the 4-methylquinoline derivative incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 add_mtt 5. Add MTT solution to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize 7. Add solubilization buffer incubation3->solubilize read_absorbance 8. Read absorbance at 570 nm solubilize->read_absorbance analysis 9. Calculate cell viability and determine IC₅₀ read_absorbance->analysis

Caption: A step-by-step workflow for the MTT assay to determine the cytotoxicity of 4-methylquinoline derivatives.

Part 5: Conclusion and Future Directions

The 4-methylquinoline scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a compelling area for further research. Future efforts should focus on:

  • Exploring novel substitution patterns to enhance potency and selectivity.

  • Investigating hybrid molecules that combine the 4-methylquinoline core with other pharmacophores to achieve multi-target effects.

  • Elucidating detailed mechanisms of action for promising lead compounds.

  • Optimizing ADMET properties to improve the drug-like characteristics of new derivatives.

By leveraging the insights and methodologies outlined in this guide, researchers can more effectively navigate the chemical space of 4-methylquinoline derivatives and accelerate the development of next-generation therapeutics.

References

  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]

  • The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. SciSpace. [Link]

  • Lepidine. Wikipedia. [Link]

  • An improved process for the synthesis of quinoline derivatives.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

  • Synthesis of Polysubstituted Analogues of the 4-Methyl-2-phenylquinoline. ResearchGate. [Link]

  • The Preparation of 4-Methylquinolines. Journal of the American Chemical Society. [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. [Link]

  • Marketed drugs bearing 4‐aminoquinoline scaffold. ResearchGate. [Link]

  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Purification of 2-(4-Methylquinolin-2-ylamino)phenol Using Silica Gel Chromatography

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step protocol for the purification of the heterocyclic compound 2-(4-Methylquinolin-2-ylamino)phenol...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of the heterocyclic compound 2-(4-Methylquinolin-2-ylamino)phenol. The presence of both a basic quinoline nitrogen and an acidic phenol hydroxyl group imparts moderate polarity and specific chemical properties that necessitate a carefully optimized chromatographic strategy. We detail a robust methodology beginning with analytical Thin-Layer Chromatography (TLC) for solvent system selection, followed by preparative flash column chromatography for bulk purification, and concluding with HPLC analysis for purity verification. The rationale behind each step is explained to provide researchers with the foundational knowledge to adapt this protocol for analogous molecular structures.

Introduction: The Purification Challenge

2-(4-Methylquinolin-2-ylamino)phenol is a molecule of interest within medicinal chemistry and materials science due to its structural motifs, which are common in biologically active agents.[1][2] The synthesis of such compounds, often via methods like the Doebner-von Miller reaction or nucleophilic aromatic substitution, can result in a crude product containing unreacted starting materials, isomeric byproducts, and degradation products.[1] The target molecule's amphoteric nature—possessing both a basic quinoline moiety (pKa ~4.9) and an acidic phenolic group (pKa ~10)—along with its susceptibility to oxidation, presents a distinct purification challenge.[3][4]

Effective separation requires a chromatographic system that can differentiate the target compound from impurities with similar polarities. This guide establishes a systematic workflow to achieve high purity (>98%) of the title compound.

Analysis of Physicochemical Properties & Impurity Profile

A successful purification strategy is predicated on understanding the target molecule's properties and anticipating potential impurities.

  • Target Molecule Properties:

    • Polarity: Moderately polar due to the phenol -OH and quinoline N, capable of hydrogen bonding.

    • Solubility: Generally soluble in polar organic solvents like ethyl acetate, dichloromethane (DCM), and methanol. Sparingly soluble in non-polar solvents like hexanes.

    • Stability: The phenol group is susceptible to air oxidation, which can form colored quinone-like impurities, especially in the presence of trace metals.[3] The crude product may appear pink or brown as a result.

  • Anticipated Impurity Profile:

    • Unreacted Starting Materials: e.g., 2-aminophenol and 2-chloro-4-methylquinoline (or equivalent precursors).

    • Homocoupled Byproducts: Formation of dimers from starting materials.

    • Isomeric Byproducts: Positional isomers that may form depending on the synthetic route.

    • Oxidation Products: Colored impurities resulting from the degradation of the phenol moiety.[3]

Chromatographic Method Development Workflow

Our strategy employs a logical progression from small-scale analytical scouting to large-scale preparative separation. This ensures efficient use of time and resources while maximizing purity and yield.

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation Crude Crude Product TLC_Scout TLC Scouting (Solvent Optimization) Crude->TLC_Scout Spot small aliquot Pack_Column Prepare Silica Gel Column Load_Sample Dry Load Crude Sample Pack_Column->Load_Sample Elute Flash Chromatography (Isocratic or Gradient Elution) Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze_Fractions Analyze Fractions by TLC Collect->Analyze_Fractions Combine Combine Pure Fractions Analyze_Fractions->Combine Pool fractions with matching Rf Evaporate Solvent Evaporation (Rotary Evaporator) Combine->Evaporate Final_Purity Purity Verification (HPLC, NMR) Evaporate->Final_Purity Pure_Product Pure Product (>98%) Final_Purity->Pure_Product

Caption: A systematic workflow for the purification of 2-(4-Methylquinolin-2-ylamino)phenol.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Method Scouting

Causality: TLC is a rapid, small-scale chromatographic technique used to determine the optimal mobile phase (solvent system) for separation. The goal is to find a solvent mixture where the target compound has a retention factor (Rf) of approximately 0.3-0.4, and is well-separated from all impurities.[5]

Materials:

  • Silica gel TLC plates with fluorescent indicator (F254)

  • TLC developing chamber

  • Spotting capillaries

  • Mobile phases: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude product in 1 mL of ethyl acetate or dichloromethane.

  • Chamber Saturation: Add the chosen mobile phase to the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor.[5]

  • Spotting: Use a capillary to spot the crude sample onto the baseline of a TLC plate (drawn ~1 cm from the bottom).

  • Development: Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.[5]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The aromatic quinoline and phenol rings will absorb UV light and appear as dark spots.[5]

  • Optimization: Systematically vary the solvent ratio to achieve the target Rf value. Start with a low polarity mixture and gradually increase it.

TrialMobile Phase (Hexane:EtOAc)Observed Rf (Product)Observations
19:1~0.1Compound is strongly adsorbed to the silica; polarity is too low.
24:1~0.2Better movement, but still low. Impurities may be near the baseline.
32:1 ~0.35 Optimal. Good separation from a faster-moving non-polar spot (Rf ~0.6) and baseline impurities.
41:1~0.6Compound moves too quickly; poor separation from less polar impurities.
Protocol 2: Preparative Flash Column Chromatography

Causality: This protocol uses the optimized solvent system from TLC to purify a larger quantity of the crude material. Flash chromatography applies positive pressure to accelerate solvent flow, improving the speed and resolution of the separation.[6]

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, 230-400 mesh)

  • Optimized mobile phase (Hexanes:EtOAc, 2:1)

  • Sand (acid-washed)

  • Fraction collection tubes

  • Compressed air or nitrogen source with a regulator

Procedure:

  • Column Packing (Wet Slurry Method):

    • Secure the column vertically. Add a small cotton or glass wool plug to the bottom.[7]

    • Add a ~1 cm layer of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel in the mobile phase (approx. 30-50 times the weight of the crude product).

    • Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica into the column.

    • Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed, tapping the column gently to ensure even packing. Do not let the column run dry.[7]

    • Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading Method):

    • Causality: Dry loading is preferred for compounds that have limited solubility in the mobile phase, as it prevents band broadening and improves separation efficiency.[8]

    • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of DCM).

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle pressure (2-5 psi) to the top of the column to initiate a steady flow rate (a drip rate of about 5-10 cm/min down the column).[6]

    • Begin collecting fractions immediately. The volume of each fraction should be approximately half the volume of the stationary phase.

    • Continuously monitor the separation by spotting collected fractions onto TLC plates and developing them.

  • Isolation:

    • Analyze the TLC plates of the collected fractions.

    • Combine all fractions that contain only the pure product (single spot at the correct Rf).

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any residual solvent.

Protocol 3: HPLC Purity Verification

Causality: High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique used to confirm the purity of the final product and quantify any remaining trace impurities.

Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution. A good starting point is Acetonitrile:Water (with 0.1% formic acid to ensure protonation of the quinoline nitrogen).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or 280 nm.

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of the purified product in 10 mL of the mobile phase.

Expected Result: A single major peak corresponding to the product, with purity calculated by peak area percentage, should be >98%.

Troubleshooting Common Issues

IssueProbable CauseSolution
Poor Separation on Column Poorly packed column (channeling); Incorrect mobile phase chosen.Repack the column using the wet slurry method. Re-optimize the mobile phase with TLC, perhaps trying a different solvent system (e.g., DCM/MeOH).
Product Won't Elute Mobile phase polarity is too low.Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of EtOAc in hexanes.
Streaking on TLC/Column Sample is too acidic/basic for silica; Sample overload.Add a small amount of triethylamine (~0.5%) to the mobile phase to neutralize acidic sites on the silica. Ensure the sample load is not more than 1-2% of the silica weight.
Product is Colored (Pink/Brown) Oxidation of the phenol group.[3]This is often cosmetic. If purity is high by HPLC/NMR, it may be acceptable. To minimize, work quickly and consider storing the final product under an inert atmosphere (N2 or Ar).

Conclusion

The chromatographic purification of 2-(4-Methylquinolin-2-ylamino)phenol is reliably achieved using a systematic approach centered on silica gel. Methodical TLC scouting to identify an appropriate mobile phase—typically a mixture of hexanes and ethyl acetate—is the critical first step. Subsequent purification by flash column chromatography using a dry-loading technique affords the target compound in high purity. This protocol is robust and can be adapted for the purification of other moderately polar heterocyclic compounds by adjusting the solvent system based on preliminary TLC analysis.

References

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Der Pharma Chemica. (2016). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Available at: [Link]

  • Der Pharma Chemica. (2014). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Available at: [Link]

  • Google Patents. (1991). Method for Purifying 2,4-Xylenol. KR910007364B1.
  • Alagumuthu, M., & Arumugam, S. (2018). Synthesis of substituted 2-(4-phenylquinolin-2-yl) phenol (4a–l). ResearchGate. Available at: [Link]

  • Springer. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • ResearchGate. (2016). Simultaneous determination of phenol, methylphenols, chlorophenols and bisphenol-A by headspace solid-phase microextraction-gas chromatography-mass spectrometry in water samples and industrial effluents. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • University of Victoria. (n.d.). Column chromatography. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

Sources

Application

Protocol for the Biological Screening of Novel Quinoline-Based Compounds

An Application Note for Drug Discovery Professionals Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] This application note provides a comprehensive, multi-stage protocol for the biological screening of novel quinoline-based compounds. Designed for researchers, scientists, and drug development professionals, this guide details a systematic screening cascade, from initial high-throughput screening to in vivo efficacy studies. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure technical accuracy and field-proven insights.

Introduction: The Therapeutic Potential of Quinolines

Quinoline, a heterocyclic aromatic organic compound, and its derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities.[4] Clinically relevant drugs such as chloroquine (antimalarial) and various fluoroquinolones (antibacterial) highlight the therapeutic value of this scaffold.[2][5] Modern drug discovery efforts continue to explore novel quinoline derivatives for new therapeutic applications, particularly in oncology, where they have been shown to induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1][3]

The successful identification of lead candidates from a library of novel quinoline compounds requires a systematic and rigorous screening strategy. This guide outlines a hierarchical approach designed to efficiently identify potent and selective compounds, characterize their mechanism of action, and provide a preliminary assessment of their safety and efficacy.

The Screening Cascade: A Strategic Overview

A tiered screening approach is essential for efficiently processing a large library of novel compounds. This cascade model allows for the rapid elimination of inactive or undesirable compounds in the early stages, focusing resources on the most promising candidates. The process begins with a broad primary screen, followed by progressively more detailed and specific secondary, mechanistic, and in vivo assays.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Compound Library of Novel Quinolines B Primary Screening (High-Throughput Cell Viability) A->B  Initial Triage C Hit Confirmation & Dose-Response (IC50 Determination) B->C  Identify 'Hits' D Selectivity Profiling (Cancer vs. Normal Cells) C->D  Confirm Potency E Mechanism of Action (MOA) Studies (Target-Based Assays) D->E  Assess Selectivity F Preliminary Safety & Toxicology (e.g., Genotoxicity) E->F  Elucidate Mechanism G In Vivo Efficacy Studies (Animal Models) F->G  Evaluate Safety H Lead Optimization G->H  Lead Candidate

Figure 1: A hierarchical screening cascade for novel quinoline compounds.

Part 1: Primary High-Throughput Screening (HTS)

The initial step in the drug discovery process involves rapidly testing large libraries of compounds to identify "hits".[6][7] High-Throughput Screening (HTS) utilizes automation and miniaturized assays to achieve this.[8]

Objective: To quickly and efficiently identify quinoline compounds that exhibit biological activity (e.g., cytotoxicity against a cancer cell line) from a large and diverse chemical library.

Methodology: ATP-Based Luminescence Viability Assay This assay is chosen for its high sensitivity, speed, and simple "add-mix-read" protocol, which is ideal for HTS.[9] The principle is that the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[10]

Protocol 1: HTS for Anticancer Activity

  • Cell Plating: Seed a human cancer cell line (e.g., HCT116 colon carcinoma) into 384-well, white, clear-bottom plates at a pre-determined density (e.g., 2,000 cells/well) and incubate for 24 hours.

  • Compound Addition: Use an automated liquid handler to dispense a single, fixed concentration (e.g., 10 µM) of each quinoline compound into the assay plates.[11] Include positive (e.g., doxorubicin) and negative (e.g., 0.1% DMSO vehicle) controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Reagent Addition: Add a commercially available ATP detection reagent (which combines cell lysis and a luciferase/luciferin substrate) to each well.

  • Signal Detection: After a brief incubation to stabilize the luminescent signal, measure the light output using a plate luminometer.

  • Data Analysis: Normalize the data to the controls. A Z'-factor is calculated for each plate to assess assay quality; a value greater than 0.5 is considered excellent for HTS.[6][12] "Hits" are typically defined as compounds that cause a statistically significant reduction in cell viability (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Part 2: Secondary Assays and Hit Confirmation

Hits from the primary screen require confirmation and further characterization to eliminate false positives and quantify their potency.

Objective: To confirm the activity of primary hits, determine their potency (IC50), and assess their selectivity.

Methodology: MTT Colorimetric Assay The MTT assay is a robust and cost-effective method for determining cell viability.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[10][13]

Protocol 2: IC50 Determination

  • Cell Plating: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.[14]

  • Compound Preparation: Prepare a serial dilution series for each confirmed "hit" compound (e.g., 8-point, 3-fold dilutions, starting from 100 µM).

  • Treatment: Treat the cells with the various concentrations of the quinoline derivatives for 48 or 72 hours. Include a vehicle control (DMSO).[14]

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.[14] Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Selectivity Profiling: To assess whether a compound's cytotoxicity is specific to cancer cells, the IC50 determination protocol should be repeated using a non-cancerous cell line (e.g., human fibroblasts or an immortalized epithelial cell line). The ratio of the IC50 in normal cells to the IC50 in cancer cells provides a selectivity index. A higher index indicates greater cancer cell-specific toxicity, a desirable trait for a therapeutic candidate.[15]

Compound IDHCT116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MRC-5 (Normal Lung Fibroblast) IC50 (µM)Selectivity Index (MRC-5/HCT116)
QN-0011.22.525.421.2
QN-00215.822.1> 100> 6.3
QN-0030.91.11.51.7
Doxorubicin0.50.81.22.4
Table 1: Example cytotoxicity and selectivity data for novel quinoline compounds.

Part 3: Mechanism of Action (MOA) Studies

Once potent and selective compounds are identified, the next critical step is to understand how they work. The specific assays will depend on the intended therapeutic application.

Anticancer Mechanism of Action

Many quinoline derivatives exert anticancer effects by interfering with cell division or inducing programmed cell death (apoptosis).[1][16]

Protocol 3: Tubulin Polymerization Inhibition Assay Rationale: Microtubules, polymers of tubulin, are essential for cell division. Inhibiting their formation is a clinically validated anticancer strategy.[16]

  • Reaction Setup: In a 96-well plate, combine purified tubulin protein with a GTP-containing buffer that promotes polymerization.

  • Compound Addition: Add the test quinoline compound or a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel).

  • Monitoring Polymerization: Measure the increase in absorbance or fluorescence over time at 340 nm and 37°C. Inhibition of polymerization will result in a suppressed signal compared to the vehicle control.

Protocol 4: Caspase-3 Activation Assay for Apoptosis Rationale: Caspase-3 is a key executioner enzyme in the apoptotic pathway. Its activation is a hallmark of apoptosis.[17]

  • Cell Treatment: Treat cancer cells with the quinoline compound at its IC50 concentration for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3 to the cell lysate.

  • Signal Detection: Measure the resulting fluorescence or absorbance. An increased signal relative to untreated cells indicates caspase-3 activation and induction of apoptosis.

G ext_signal Extrinsic Signal (e.g., FasL) cas8 Caspase-8 ext_signal->cas8 int_signal Intrinsic Signal (e.g., DNA Damage) cas9 Caspase-9 int_signal->cas9 quinoline Quinoline Compound quinoline->int_signal Induces Stress cas3 Executioner Caspase-3 cas8->cas3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Figure 2: Simplified signaling pathway for apoptosis induction.

Antimalarial Mechanism of Action

The malaria parasite Plasmodium falciparum digests hemoglobin within its food vacuole, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Many quinoline antimalarials, like chloroquine, act by inhibiting this process.[18][19]

Protocol 5: SYBR Green I-based P. falciparum Growth Inhibition Assay Rationale: This assay quantifies parasite proliferation by measuring the amount of parasitic DNA.[14]

  • Parasite Culture: Culture synchronized, ring-stage P. falciparum in human red blood cells.

  • Compound Treatment: In a 96-well plate, treat the parasite culture with serial dilutions of the quinoline compounds for 72 hours.

  • Lysis and Staining: Add a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I.

  • Fluorescence Measurement: Measure fluorescence (excitation ~485 nm, emission ~530 nm). A decrease in fluorescence indicates inhibition of parasite growth. Calculate IC50 values as described previously.

G cluster_0 Parasite Food Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Polymerization death Parasite Death heme->death Accumulation Leads to Toxicity quinoline Quinoline Compound quinoline->heme Inhibits Polymerization

Figure 3: Mechanism of hemozoin inhibition by quinoline antimalarials.

Antibacterial Mechanism of Action

Determining the minimum concentration of a compound required to inhibit or kill bacteria is a fundamental measure of its antibacterial activity.

Protocol 6: Broth Microdilution for MIC Determination Rationale: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Compound Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the quinoline compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[14]

  • Bacterial Inoculation: Add a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) to each well.[14]

  • Controls: Include a growth control (bacteria and medium, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest compound concentration at which no visible bacterial growth (turbidity) is observed.[14]

Compound IDS. aureus (Gram-positive) MIC (µg/mL)E. coli (Gram-negative) MIC (µg/mL)
QN-004464
QN-005> 128> 128
QN-00688
Ciprofloxacin0.50.25
Table 2: Example Minimum Inhibitory Concentration (MIC) data.

Part 4: Preliminary Safety & Toxicological Assessment

Early assessment of a compound's potential for toxicity is crucial to avoid costly failures in later stages of development. Genotoxicity is a key endpoint to evaluate.[20]

Objective: To identify compounds that may cause genetic damage.

Methodology: Bacterial Reverse Mutation (Ames) Test Rationale: The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[21][22] It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive result indicates that the compound can cause mutations that revert the bacteria to a state where they can synthesize their own histidine.

Protocol 7: Ames Test (Screening Version)

  • Strain Selection: Use at least two strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the test with and without a mammalian liver extract (S9 fraction) to determine if mutagenicity is dependent on metabolic activation.

  • Exposure: In a microplate format, expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the mixture onto a minimal agar medium lacking histidine.

  • Incubation & Counting: Incubate the plates for 48-72 hours. Count the number of revertant colonies.

  • Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the negative control.[21]

Part 5: In Vivo Efficacy Evaluation

The final preclinical step is to determine if a compound is effective in a living organism. While in vitro assays are essential for initial screening, in vivo models provide a more comprehensive assessment of a drug's potential by incorporating factors like metabolism, distribution, and overall physiological effects.[23][24][25]

Objective: To evaluate the anticancer activity of a lead quinoline compound in a tumor-bearing animal model.

Protocol 8: Human Tumor Xenograft Mouse Model Rationale: This model involves implanting human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's effect on human tumor growth in a complex biological system.[26][27]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of each mouse.

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Dosing: Randomize the animals into treatment groups (e.g., vehicle control, positive control, and one or more doses of the test quinoline compound). Administer the compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle control groups to determine efficacy.

Conclusion

The protocol described in this application note provides a robust, logical, and efficient framework for the biological screening of novel quinoline-based compounds. By progressing from high-throughput primary screens to detailed mechanistic and in vivo efficacy studies, researchers can effectively identify and characterize promising lead candidates for further drug development. This systematic approach, grounded in established scientific principles, maximizes the potential for discovering next-generation therapeutics from this versatile chemical class.

References

  • Title: Quinoline antimalarials: mechanisms of action and resistance - PubMed Source: PubMed URL: [Link]

  • Title: Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed Source: PubMed URL: [Link]

  • Title: A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents Source: Journal of Pharmacy and Bioallied Sciences URL: [Link]

  • Title: Cell Viability Assays Source: Molecular Devices URL: [Link]

  • Title: Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells Source: PubMed URL: [Link]

  • Title: Mechanism of action of quinoline drugs Source: Malaria Parasite Metabolic Pathways URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC Source: PMC URL: [Link]

  • Title: Screening Antibacterial Activity: A Crucial Step in Drug Discovery Source: Longdom Publishing S.L URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC Source: PMC URL: [Link]

  • Title: Cell Viability Assay | Essential Methods & Applications Source: baseclick URL: [Link]

  • Title: In Vivo Efficacy Evaluation for Cancer Therapy Source: Alfa Cytology URL: [Link]

  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Anticancer Research URL: [Link]

  • Title: High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery Source: LinkedIn URL: [Link]

  • Title: Antibacterial Screening Reveals Multiple Potent Compounds Against Multidrug-Resistant Pathogens Source: DiVA URL: [Link]

  • Title: Lighting the path to smarter cell viability assays Source: Drug Discovery News URL: [Link]

  • Title: Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods Source: Aging-US URL: [Link]

  • Title: Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ResearchGate URL: [Link]

  • Title: HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES Source: EU-OPENSCREEN URL: [Link]

  • Title: Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design Source: Bentham Science Publishers URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery Source: Infinix Bio URL: [Link]

  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents Source: Royal Society of Chemistry URL: [Link]

  • Title: New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC Source: PMC URL: [Link]

  • Title: Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking Source: RSC Publishing URL: [Link]

  • Title: Evidence on the Carcinogenicity of Quinoline and its strong acid salts Source: OEHHA URL: [Link]

  • Title: Genotoxicity Assessment Methods and Protocols Source: ResearchGate URL: [Link]

  • Title: OECD Test Guidelines for Genetic Toxicology Source: ISS URL: [Link]

  • Title: (PDF) In vivo screening models of anticancer drugs Source: ResearchGate URL: [Link]

  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities Source: Pandawa Institute Journals URL: [Link]

  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies Source: Pandawa Institute Journals URL: [Link]

  • Title: High-throughput screening (HTS) Source: BMG LABTECH URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Review on recent development of quinoline for anticancer activities Source: ResearchGate URL: [Link]

  • Title: Quinoline derivatives: A comprehensive review of their synthesis and biological activities Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview Source: RSC Advances URL: [Link]

  • Title: Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines Source: ResearchGate URL: [Link]

  • Title: Guidance on genotoxicity testing strategies for manufactured nanomaterials Source: GOV.UK URL: [Link]

  • Title: Guidance on a strategy for genotoxicity testing of chemicals Source: GOV.UK URL: [Link]

  • Title: Genotoxicity: Mechanisms, Testing Guidelines and Methods Source: Juniper Publishers URL: [Link]

  • Title: Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features Source: IntechOpen URL: [Link]

Sources

Method

Application Note: Kinase Inhibition Profiling for 2-(4-Methylquinolin-2-ylamino)phenol

Executive Summary This application note details the protocol for evaluating the kinase inhibitory potency of 2-(4-Methylquinolin-2-ylamino)phenol . As a derivative of the 2-aminoquinoline scaffold, this molecule shares s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating the kinase inhibitory potency of 2-(4-Methylquinolin-2-ylamino)phenol . As a derivative of the 2-aminoquinoline scaffold, this molecule shares structural homology with known inhibitors of PI3K, EGFR, and BRAF kinases. However, its physicochemical properties—specifically the intrinsic fluorescence of the quinoline core and the redox potential of the phenol moiety—present unique challenges in high-throughput screening (HTS).

This guide recommends the ADP-Glo™ Kinase Assay (Promega) over fluorescence-based methods (TR-FRET/FP) to eliminate optical interference. We provide a rigorous workflow for IC50 determination, including critical controls for aggregation-based false positives (PAINS) common to phenolic compounds.

Pre-Assay Critical Analysis: Compound Handling

Before initiating the kinase assay, the specific chemical nature of 2-(4-Methylquinolin-2-ylamino)phenol requires specific handling to ensure data integrity.

A. Solubility & Stability
  • Solvent: Dissolve the compound in 100% DMSO. The phenolic hydroxyl group makes the compound sensitive to oxidation at high pH.

  • Storage: Store stock solutions (10 mM) at -20°C, protected from light. Quinolines are photosensitive; prolonged exposure to ambient light can induce photodegradation or isomerization.

  • Handling: Use amber tubes or wrap vessels in foil.

B. Interference Risk Assessment (The "Why" behind the Method)
  • Fluorescence Quenching/Emission: The 2-aminoquinoline core is a known fluorophore. In assays like LanthaScreen™ or TR-FRET, this molecule could absorb excitation light or emit in the detection channel, yielding false IC50 values.

  • Redox Cycling: The phenol group can undergo redox cycling, generating hydrogen peroxide which may inhibit kinases nonspecifically.

    • Mitigation: The ADP-Glo assay is luminescent (not fluorescent) and includes a "stop" step that depletes ATP, making it less sensitive to these interferences compared to continuous assays.

Assay Principle: ADP-Quantification

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1][2][3] It is a two-step endpoint assay:

  • Kinase Reaction: ATP + Substrate → ADP + Phospho-Substrate.

  • ADP-Glo Reagent: Terminates the reaction and depletes remaining ATP.[1][2][3][4][5]

  • Detection Reagent: Converts ADP back to ATP, which is then used by luciferase to generate light.[1][4][5]

    • Signal: Luminescence is directly proportional to kinase activity.[2][4]

    • Inhibition: A decrease in luminescence indicates kinase inhibition.

Detailed Protocol

Assay Volume: 5 µL (384-well low-volume plate) Standard Conditions: ATP concentration @


 apparent.
Phase I: Reagent Preparation
  • 1X Kinase Buffer:

    • 40 mM Tris-HCl (pH 7.5)

    • 20 mM MgCl₂

    • 0.1 mg/mL BSA (prevents sticky compound loss)

    • 50 µM DTT (Freshly added; critical to prevent phenolic oxidation).

    • Note: If testing PI3K, supplement with lipid substrate vesicles.

  • Compound Dilution (Serial):

    • Prepare a 10 mM stock in DMSO.

    • Perform a 1:3 serial dilution in DMSO (10 points).

    • Dilute these DMSO stocks 1:25 into 1X Kinase Buffer (4% DMSO final).

    • Final Assay DMSO: 1%.

Phase II: Enzymatic Reaction
  • Dispense Compound: Add 1.25 µL of diluted compound to the 384-well plate.

    • Controls:

      • High Control (HC): Enzyme + Substrate + DMSO (No inhibitor).

      • Low Control (LC): Buffer only (No enzyme) or Enzyme + 10 µM Staurosporine.

  • Add Enzyme: Add 1.25 µL of Kinase Enzyme (optimized concentration, typically 0.2–5 ng/µL).

    • Incubation: Incubate for 10 minutes at RT to allow compound-enzyme binding.

  • Start Reaction: Add 2.5 µL of ATP/Substrate mix.

    • ATP Conc: Set to the

      
       of the specific kinase (typically 10–50 µM).
      
    • Incubation: 60 minutes at RT (sealed plate).

Phase III: Detection (ADP-Glo)
  • Stop & Deplete: Add 5 µL of ADP-Glo™ Reagent .

    • Incubate 40 minutes at RT. (Crucial: This digests unreacted ATP).

  • Detect: Add 10 µL of Kinase Detection Reagent .

    • Incubate 30 minutes at RT.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision or GloMax).

Data Visualization & Workflows
Diagram 1: Assay Mechanism & Signal Path

This diagram illustrates the chemical conversion steps, highlighting where the inhibitor acts and how the signal is generated.

ADP_Glo_Mechanism Substrate Substrate + ATP Kinase Kinase Enzyme Substrate->Kinase Input Inhibitor 2-(4-Methylquinolin...) Inhibitor->Kinase Blocks ADP ADP Produced Kinase->ADP Catalysis Stop ADP-Glo Reagent (Depletes ATP) ADP->Stop Step 1 Light Luminescence (Signal) Stop->Light Step 2: Luciferase

Caption: Logical flow of the ADP-Glo assay. The inhibitor (Red) blocks the Kinase (Yellow), preventing the formation of ADP (Green), resulting in reduced Luminescence.

Diagram 2: Experimental Plate Workflow

This diagram outlines the physical steps required for the 384-well plate preparation.

Plate_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Dispense 1.25 µL Compound to Plate Step1->Step2 Step3 3. Add 1.25 µL Enzyme (Incubate 10 min) Step2->Step3 Step4 4. Add 2.5 µL ATP/Substrate (Reaction: 60 min) Step3->Step4 Step5 5. Add 5 µL ADP-Glo Reagent (Stop & Deplete: 40 min) Step4->Step5 Step6 6. Add 10 µL Detection Reagent (Read Luminescence) Step5->Step6

Caption: Step-by-step liquid handling workflow for a standard 384-well low-volume kinase assay.

Validation & False Positive Elimination

Given the phenolic nature of the compound, you must validate that inhibition is "real" and not an artifact.

The "Detergent Test" (Aggregator Check): Phenols can form colloidal aggregates that sequester enzymes (PAINS).

  • Protocol: Run the IC50 curve in standard buffer AND in buffer supplemented with 0.01% Triton X-100 (or Tween-20).

  • Interpretation:

    • If IC50 shifts significantly (e.g., >10-fold loss of potency) with detergent: Likely an aggregator (False Positive).

    • If IC50 remains stable: True ATP-competitive inhibitor.

Data Analysis

Calculate % Inhibition for each concentration:



Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine the IC50:



  • Quality Control: The Z-factor (

    
    ) for the plate must be 
    
    
    
    .
References
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Baell, J. B., & Holloway, G. A. (2010).[6][7] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[6] Journal of Medicinal Chemistry, 53(7), 2719–2740.[6] Link

  • Mermer, A., et al. (2019). Synthesis of substituted 2-(4-phenylquinolin-2-yl) phenols (PQPDs) as PI3K inhibitors.[8] ResearchGate / Bioorganic Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Quinoline Derivatives. Link

Sources

Application

Application Note: Cellular Target Engagement Strategies for Quinoline Derivatives

Abstract Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., c-Met, VEGFR), DNA intercalators, and antimalarials. However, their lipophilic natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., c-Met, VEGFR), DNA intercalators, and antimalarials. However, their lipophilic nature and intrinsic fluorescence often confound traditional biochemical assays. This guide details the development of robust Cellular Target Engagement (TE) assays, specifically prioritizing Cellular Thermal Shift Assays (CETSA) and NanoBRET™ TE , to validate quinoline binding in live cells. These methods circumvent the limitations of purified protein assays by accounting for intracellular ATP concentrations, membrane permeability, and complex formation.

Part 1: Strategic Assay Selection

The Quinoline Challenge

When developing TE assays for quinolines, two physicochemical properties dictate the method choice:

  • Intrinsic Fluorescence: Many quinolines emit fluorescence in the blue/green spectrum (350–550 nm). This creates high background noise in Fluorescence Polarization (FP) or standard FRET assays.

  • Solubility & Aggregation: Quinolines are often hydrophobic. In biochemical buffers, they may form colloidal aggregates that sequester proteins, leading to false positives (PAINS behavior).

Recommended Approaches
FeatureCETSA (Label-Free) NanoBRET™ TE (Bioluminescence)
Principle Ligand-induced thermal stabilization.[1][2]Energy transfer (BRET) competition.[3]
Best For Unknown targets, DNA intercalators, complex stabilizers.Kinases, Epigenetic targets, transmembrane proteins.
Quinoline Suitability High. Unaffected by compound fluorescence.High. BRET uses luminescence excitation, bypassing quinoline auto-fluorescence.
Throughput Medium (Western Blot) to High (AlphaScreen).High (Plate reader based).

Part 2: Protocol A - Cellular Thermal Shift Assay (CETSA)

Objective: Determine if the quinoline derivative stabilizes the target protein thermally within the cellular environment.

Experimental Logic (The "Why")

Ligand binding tightens the protein structure, increasing the energy required to unfold it. We heat cells across a gradient; unbound proteins denature and precipitate, while drug-bound proteins remain soluble.[4] We detect the soluble fraction.[4][5][6]

Workflow Diagram

CETSA_Workflow Cells Live Cells (Seeded in 6-well) Treat Drug Treatment (1h, 37°C) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Thermal Gradient (40°C - 67°C) Aliquot->Heat Lysis Lysis & Centrifugation Heat->Lysis Detect Detection (Western Blot) Lysis->Detect

Caption: CETSA workflow. Critical separation occurs at the Lysis step where denatured proteins are pelleted.

Step-by-Step Protocol

Materials:

  • PBS (with Protease Inhibitors).

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.2% NP-40, 5% Glycerol. ( Note: Avoid harsh detergents like SDS initially to maintain native state during lysis.)

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293, Jurkat) to reach 70-80% confluency.

  • Compound Treatment:

    • Experimental: Add Quinoline derivative (e.g., 10 µM final).

    • Control: Add DMSO (0.1% final).

    • Incubation: 1 hour at 37°C, 5% CO₂.

  • Harvest & Resuspension:

    • Wash cells with PBS. Trypsinize (if adherent), pellet, and resuspend in PBS containing protease inhibitors.

    • Divide into 10 aliquots (50 µL each) in PCR tubes.

  • Thermal Challenge (The Critical Step):

    • Set a PCR thermocycler with a gradient from 37°C to 67°C (approx. 3°C intervals).

    • Heat samples for 3 minutes .

    • Immediately cool at 25°C for 3 minutes .

  • Lysis & Separation:

    • Add 150 µL Lysis Buffer to each tube.

    • Freeze-thaw (liquid nitrogen x3) or incubate on ice for 20 min with occasional vortexing.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C .

    • Self-Validation: The pellet contains denatured protein; the supernatant contains the stabilized target.

  • Detection:

    • Collect supernatant. Run SDS-PAGE and Western Blot.

    • Quantify band intensity.

Data Analysis
  • Plot Normalized Intensity vs. Temperature .

  • Calculate

    
     (temperature at which 50% protein remains soluble).
    
  • Significance: A shift (

    
    ) of >2°C typically indicates significant binding.
    

Part 3: Protocol B - NanoBRET™ Target Engagement (Kinase Focused)

Objective: Quantify the affinity (IC50) of the quinoline derivative for a specific kinase in live cells using competitive displacement.

Experimental Logic

This system uses a Luciferase (Nluc) fused to the target kinase and a cell-permeable fluorescent Tracer.

  • No Drug: Nluc excites the Tracer

    
     High BRET signal.
    
  • Drug Bound: Quinoline displaces Tracer

    
     Loss of BRET signal.
    
  • Why for Quinolines? The Nluc donor emits blue light (~460nm) to excite the red tracer (~610nm). Quinoline auto-fluorescence (usually <500nm) does not overlap with the red tracer emission channel, minimizing interference.

Mechanism Diagram

NanoBRET_Mechanism cluster_0 No Drug (High BRET) cluster_1 Drug Treatment (Low BRET) Nluc Nluc-Kinase (Donor) Complex1 Nluc-Kinase + Tracer Nluc->Complex1 Tracer Fluorescent Tracer Tracer->Complex1 Quinoline Quinoline Drug Complex2 Nluc-Kinase + Quinoline Quinoline->Complex2 Competes Signal1 Red Light Emission (610 nm) Complex1->Signal1 BRET Complex1->Complex2 Displacement FreeTracer Displaced Tracer Complex2->FreeTracer Signal2 Blue Light Emission (460 nm) Complex2->Signal2

Caption: NanoBRET mechanism. Quinoline binding prevents energy transfer, shifting emission from Red to Blue.

Step-by-Step Protocol

Materials:

  • Plasmid encoding Nluc-Target fusion.

  • NanoBRET™ Tracer (Determine K-4, K-5, etc., based on kinase family).

  • Nano-Glo® Substrate.[7][8]

  • Extracellular Nluc Inhibitor (to silence lysed cells).

Procedure:

  • Transfection (Day 1):

    • Transfect HEK293 cells with Nluc-Kinase plasmid using FuGENE® HD (ratio 1:3).

    • Plate cells in white, non-binding surface 96-well plates (2x10^4 cells/well).

  • Tracer Titration (Self-Validation Step):

    • Crucial: Before testing drugs, treat cells with a serial dilution of Tracer (0 to 1 µM) to determine the

      
       of the tracer. Use the concentration yielding 50% saturation for the drug assay.
      
  • Quinoline Treatment (Day 2):

    • Remove media. Add fresh media containing:

      • Fixed concentration of Tracer (determined in step 2).

      • Serial dilution of Quinoline derivative (e.g., 10 µM down to 1 nM).

    • Incubate for 2 hours at 37°C.

  • Measurement:

    • Add 3X Complete Substrate Mix (Nano-Glo + Extracellular Inhibitor).

    • Measure immediately on a BRET-compatible reader (e.g., BMG PHERAstar).

    • Channels: Donor (450nm) and Acceptor (610nm).[8]

Data Analysis
  • Calculate BRET Ratio:

    
     (mBRET).
    
  • Convert to % Occupancy:

    
    
    
    • Max: DMSO + Tracer (No inhibition).

    • Min: No Tracer control (Background).

Part 4: Troubleshooting & Validation

Isothermal Dose Response (ITDR)

For CETSA, once the melting temp (


) is found, perform an ITDR to validate specific binding.
  • Fix temperature at the

    
     (e.g., 52°C).
    
  • Treat cells with increasing concentrations of Quinoline.

  • A dose-dependent increase in soluble protein confirms true target engagement.

Addressing "PAINS" and Aggregation

Quinolines can act as colloidal aggregators.

  • Control: Add 0.01% Triton X-100 to the assay buffer in biochemical checks. If activity is lost with detergent, the quinoline is likely aggregating (false positive).

  • NanoBRET Advantage: Since this occurs inside the cell, colloidal aggregation is less likely than in biochemical assays, but cytotoxicity must be monitored.

References

  • Martinez Molina, D., et al. (2013).[2][5][9][10] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[1][2][4][5][6][11] Science, 341(6141), 84-87.[2][5][10]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[2][4][5][8][10][11] Nature Protocols, 9(9), 2100-2122.[4]

  • Promega Corporation. (2020). NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual.
  • Robers, M.B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.

  • Baell, J.B., & Holloway, G.A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

Sources

Technical Notes & Optimization

Troubleshooting

Quinoline Synthesis Technical Support: Doebner-von Miller Protocol Optimization

Status: Operational Ticket ID: DVM-TAR-001 Subject: Mitigation of polymerization ("tar") and yield optimization in quinoline synthesis. Executive Summary: The "Tar" Paradox The Doebner-von Miller reaction is chemically e...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: DVM-TAR-001 Subject: Mitigation of polymerization ("tar") and yield optimization in quinoline synthesis.

Executive Summary: The "Tar" Paradox

The Doebner-von Miller reaction is chemically elegant but operationally notorious. The formation of intractable black tar is not merely a side reaction; it is the thermodynamic sink of the system if left uncontrolled.

The Root Cause: The reaction relies on


-unsaturated carbonyls (enones). These species are highly prone to acid-catalyzed polymerization. Furthermore, the final step—aromatization—requires an oxidation.[1] If no external oxidant is provided, the reaction cannibalizes itself via disproportionation, reducing valuable intermediates into useless tetrahydroquinolines and polymerizing the rest.

This guide provides a re-engineered workflow focusing on Biphasic Control and Oxidative Driving Forces to eliminate tar.

Diagnostic Workflow

Before altering your chemistry, identify the specific failure mode using this decision matrix.

TroubleshootingTree Start Start Diagnostic Observation Observe Reaction Mixture Start->Observation FastBlack Turns black < 10 mins? Observation->FastBlack Immediate SlowSludge Viscous sludge at end? Observation->SlowSludge Gradual LowYield Clean but low yield? Observation->LowYield Post-Workup TempIssue Exotherm Runaway. Reduce addition rate. FastBlack->TempIssue ConcIssue Enone Conc. too high. Switch to Biphasic. FastBlack->ConcIssue OxidationIssue Disproportionation. Add Oxidant (I2/Chloranil). SlowSludge->OxidationIssue PolymerIssue Aldol Polymerization. Use masked aldehyde (Acetal). SlowSludge->PolymerIssue Isolation Check pH > 10. Quinoline stays as salt at pH < 4. LowYield->Isolation

Figure 1: Diagnostic Decision Tree. A logic flow to isolate the source of yield loss based on visual cues during the reaction timeline.

Technical Analysis: The Mechanism of Failure

To stop the tar, you must understand the competition between the Productive Pathway and the Destructive Pathway .

The Fork in the Road

The reaction proceeds through an initial Michael addition or Schiff base formation, followed by cyclization.[2] The critical failure point occurs at the Dihydroquinoline stage.

  • Productive Path: The Dihydroquinoline is oxidized (

    
    ) to the aromatic Quinoline.[2]
    
  • Destructive Path (Disproportionation): Without an oxidant, the Dihydroquinoline acts as a hydrogen donor, reducing the starting imine to a Tetrahydroquinoline (useless) while itself polymerizing into oxidative tar.

Mechanism Reagents Aniline + Enone/Aldehyde Intermediate Dihydroquinoline (Unstable) Reagents->Intermediate Cyclization Quinoline Quinoline (Product) Intermediate->Quinoline With Oxidant (I2, Nitrobenzene) Byproducts Tetrahydroquinoline (Reduced Waste) Intermediate->Byproducts H-Transfer (No Oxidant) Tar Polymerized Tar Intermediate->Tar Oxidative Polymerization

Figure 2: Mechanistic Divergence. The presence of an oxidant forces the reaction toward the green path. Absence leads to the red/black paths.

Optimized Protocol: The Biphasic-Oxidative Method

Replaces the traditional "mix and boil" method.

This protocol utilizes a Two-Phase System (HCl/Toluene) .

  • Why? The organic phase acts as a reservoir for the

    
    -unsaturated carbonyl, keeping its concentration low in the aqueous acid phase. This prevents the intermolecular polymerization of the enone (a second-order reaction) while allowing the first-order reaction with aniline to proceed.
    
Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Aniline Derivative Substrate1.0Limiting reagent.
Enone / Aldehyde Electrophile1.2 - 1.5Add slowly.
6M HCl (aq) Catalyst/Solvent5.0 - 10.0Aqueous phase.
Toluene Co-Solvent5-10 VolOrganic phase reservoir.
Iodine (

)
Co-Oxidant0.05 - 0.1Catalytic oxidant to drive aromatization.
ZnCl

(Optional)
Lewis Acid1.0Use if substrate is acid-sensitive.
Step-by-Step Methodology
  • Preparation of the Biphasic System:

    • In a round-bottom flask equipped with a reflux condenser and vigorous magnetic stirring, dissolve the Aniline (1.0 eq) in 6M HCl .

    • Add Toluene (volume equal to the acid phase).

    • Add catalytic Iodine (5 mol%) .

    • Heat the biphasic mixture to a gentle reflux (

      
      C).
      
  • Controlled Addition (The Critical Step):

    • Dissolve the

      
      -unsaturated aldehyde/ketone  (or its precursor) in a small volume of Toluene.
      
    • Using a syringe pump or addition funnel, add this solution to the refluxing mixture over 1–2 hours .

    • Technical Note: This "starvation kinetics" approach ensures the enone reacts with the aniline immediately upon entering the aqueous phase, rather than reacting with itself to form tar.

  • Reaction & Oxidation:

    • Continue reflux for 2–4 hours after addition is complete.

    • Monitor via TLC.[1][3] If a blue fluorescent spot (dihydroquinoline) persists, add a small amount of oxidant (e.g., Chloranil or more

      
      ).
      
  • Workup (Tar Removal):

    • Cool to room temperature. Separate the layers.

    • The Acid Wash: The product is in the aqueous acid layer (as the quinolinium salt). The toluene layer contains neutral tars and unreacted enones. Discard the toluene layer.

    • Wash the aqueous layer once with fresh toluene or ether to remove entrained non-basic tar.

    • Basification: Slowly basify the aqueous layer with NaOH or

      
        to pH 10-12. The product will precipitate or oil out.
      
    • Extract with DCM or Ethyl Acetate, dry over

      
      , and concentrate.
      

Frequently Asked Questions (FAQ)

Q: Why do I still see a "red oil" even after using the biphasic method? A: This is likely the dihydroquinoline intermediate. It means the oxidation was incomplete.

  • Fix: Reflux the crude oil in toluene with 1.1 equivalents of Chloranil or DDQ for 1 hour. This will convert the red oil into the aromatic quinoline.

Q: Can I use Crotonaldehyde directly? It polymerizes in the bottle. A: Direct use of reactive enals is risky.

  • Fix: Use the dimethyl acetal protected form. It hydrolyzes in situ at a rate controlled by the acid, releasing the aldehyde slowly. Alternatively, generate it in situ using Paraldehyde (for methyl quinolines).

Q: My aniline has an electron-withdrawing group (e.g., -NO2). The reaction failed. A: The Doebner-von Miller is electrophilic. Deactivated anilines are poor nucleophiles.

  • Fix: Switch to the Skraup conditions (using Sulfuric acid/Nitrobenzene) or add a Lewis Acid promoter like Sc(OTf)

    
      or ZnCl
    
    
    
    to activate the carbonyl more strongly without increasing proton concentration to charring levels.

References

  • Matsugi, M., et al. (2000). "Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines."[4][5] Tetrahedron Letters, 41(44), 8523-8525. (Establishes the biphasic toluene/HCl protocol to minimize polymerization.)

  • Denmark, S. E., & Venkatraman, S. (2006). "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676. (Definitive work on the fragmentation-recombination mechanism and isotopic labeling.)

  • Eisch, J. J., & Dluzniewski, T. (1989). "Mechanism of the Doebner-von Miller Quinoline Synthesis: The Clue to the Reaction Pathway." The Journal of Organic Chemistry, 54(6), 1269–1274. (Discusses the role of disproportionation and the necessity of oxidants.)

  • Theilacker, W., & Boyer, W. (1960). "Zur Synthese von Chinolinen nach Doebner-Miller." Chemische Berichte. (Classic reference establishing the formation of hydrogenated byproducts in the absence of oxidants.)

Sources

Optimization

optimizing reaction conditions for the Combes quinoline synthesis

Welcome to the Combes Quinoline Synthesis Optimization Hub . As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. The Combes synthesis is a robust pathway to 2,4-disubst...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Combes Quinoline Synthesis Optimization Hub .

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. The Combes synthesis is a robust pathway to 2,4-disubstituted quinolines, but it is notoriously sensitive to steric crowding and acid-catalyzed polymerization ("tarring").

This guide treats the reaction as a modular system. We will optimize the two critical phases: (1) Schiff Base Formation (kinetic control) and (2) Cyclization (thermodynamic/steric control).

Module 1: The Schiff Base Bottleneck

The Invisible Failure Point: Many users report low yields not because the cyclization failed, but because the initial condensation between the aniline and the


-diketone was incomplete.

Q: My reaction mixture remains a liquid and yields are low. What is happening? A: You likely have incomplete enamine formation due to water accumulation. The condensation is an equilibrium process. If water is not removed, the equilibrium favors the starting materials.

Troubleshooting Protocol:

  • Water Removal: Do not rely on simple reflux. Use a Dean-Stark trap (azeotropic removal with toluene) or add activated 4Å Molecular Sieves to the reaction vessel.

  • Monitoring: Track the disappearance of the carbonyl peak in IR or the shift in NMR. Do not proceed to the acid step until the Schiff base/enamine is

    
     formed.
    

Workflow Visualization:

SchiffBase Start Aniline + Diketone Equilibrium Equilibrium (Hemiaminal) Start->Equilibrium Equilibrium->Start + H2O (Reversion) Product Schiff Base / Enamine (Ready for Step 2) Equilibrium->Product - H2O Water Water Byproduct Trap Dean-Stark / Mol Sieves Water->Trap Removal drives reaction forward Trap->Product Yield > 90%

Caption: Kinetic control of the Combes reaction requires active water removal to shift the equilibrium toward the enamine intermediate.

Module 2: The Cyclization Crucible

The "Tar" Trap: The classic use of concentrated sulfuric acid (


) often leads to sulfonated byproducts and oxidative polymerization (black tar).

Q: My reaction turns into a black solid that is impossible to purify. How do I fix this? A: The acid is too strong or the temperature is too high. The cyclization is an Electrophilic Aromatic Substitution (EAS).[1] You need an acid strong enough to protonate the enamine but mild enough to avoid destroying the aromatic ring.

Optimization Strategy: Switch from


 to Polyphosphoric Acid (PPA)  or a Lewis Acid. PPA acts as both a solvent and a mild dehydrating agent, significantly reducing tar formation.

Comparative Guide to Acid Catalysts:

CatalystReactivityTar FormationRecommended For
Conc.

HighHigh Simple, robust substrates only.
Polyphosphoric Acid (PPA) ModerateLowStandard Optimization. Best balance of yield/purity.
p-TsOH (Solid) Low-ModVery LowMicrowave-assisted or solvent-free conditions.[2]
BiCl

/ ZnCl

ModerateLowSensitive substrates with functional groups.

Standard Protocol (PPA Method):

  • Heat PPA (10 equiv. by weight) to

    
     to lower viscosity.
    
  • Add the pre-formed Schiff base (from Module 1) slowly.

  • Raise temp to

    
     for 2–4 hours.
    
  • Critical Workup: Pour onto crushed ice/ammonia. Do not neutralize with strong caustic soda immediately, as this can generate heat and degrade the product.

Module 3: Regioselectivity Control

The Meta-Aniline Dilemma: When using meta-substituted anilines, ring closure can occur at the 2-position (ortho) or 6-position (para), leading to 5-substituted or 7-substituted quinolines.

Q: Will I get the 5-isomer or the 7-isomer? A: You will predominantly get the 7-substituted isomer .

  • Reasoning: The cyclization step is sensitive to steric hindrance.[3] The "ortho" closure (leading to the 5-isomer) is sterically crowded by the meta-substituent. The "para" closure (leading to the 7-isomer) is sterically accessible.

Regioselectivity Pathway:

Regio MetaAniline Meta-Substituted Aniline (Intermediate) TransitionState Cyclization Transition State MetaAniline->TransitionState PathA Closure at C-2 (Crowded) TransitionState->PathA High Steric Barrier PathB Closure at C-6 (Accessible) TransitionState->PathB Low Steric Barrier Prod5 5-Substituted Quinoline (Minor Product) PathA->Prod5 Prod7 7-Substituted Quinoline (Major Product) PathB->Prod7

Caption: Steric hindrance directs the cyclization away from the meta-substituent, favoring the 7-substituted quinoline.

Module 4: Modern Methodologies (Microwave & Green)

Q: Can I perform this reaction without strong mineral acids? A: Yes. Solid acid catalysts coupled with microwave irradiation are the modern standard for high-throughput synthesis.

Microwave Protocol (Solvent-Free / Solid Support):

  • Mix: 1.0 equiv. Aniline + 1.2 equiv.

    
    -Diketone.
    
  • Catalyst: Add Montmorillonite K-10 clay or Silica-supported

    
      (20% w/w).
    
  • Irradiation: Microwave at

    
     (300W) for 5–10 minutes .
    
  • Extraction: Dilute with EtOAc, filter off the solid catalyst, and concentrate.

  • Benefit: Yields often exceed 85% with virtually no tar formation.

References

  • Mechanism & Kinetics: Roberts, E., & Turner, E. E. (1927). "The Factors controlling the Formation of 2- and 4-Substituted Quinolines." Journal of the Chemical Society. Link

  • Regioselectivity: Sloop, J. C., et al. (2008). "Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways." Journal of Physical Organic Chemistry. Link

  • Microwave/Solid Acid: Bose, A. K., et al. (2002). "Microwave-Assisted Synthesis of Heterocycles." Topics in Current Chemistry. Link

  • General Review: Kouznetsov, V. V., et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Solubilization Guide for 2-(4-Methylquinolin-2-ylamino)phenol

Executive Summary: Understanding Your Molecule The Problem: You are likely experiencing precipitation upon diluting your DMSO stock into aqueous assay buffer.[1][2] This results in erratic IC50 curves, "flat-line" inacti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Understanding Your Molecule

The Problem: You are likely experiencing precipitation upon diluting your DMSO stock into aqueous assay buffer.[1][2] This results in erratic IC50 curves, "flat-line" inactive data, or false positives due to aggregate-based enzyme inhibition.

The Chemistry: 2-(4-Methylquinolin-2-ylamino)phenol is a classic "brick dust" molecule.

  • Hydrophobicity: The methylated quinoline ring drives the LogP up (estimated > 3.5), making it highly lipophilic.

  • Lattice Energy: The planar structure facilitates strong

    
     stacking, and the amino-phenol motif allows for inter-molecular hydrogen bonding. This creates a high crystal lattice energy that water molecules cannot easily break.
    
  • Amphoteric Nature: It contains a basic quinoline nitrogen (pKa ~5) and an acidic phenolic hydroxyl (pKa ~10). At physiological pH (7.4), the molecule is predominantly neutral/zwitterionic, which is often its least soluble state.

Standard Operating Procedure (SOP)

Do not pipette directly from 10 mM DMSO stock into the assay plate. This causes "shock precipitation."

Phase 1: Stock Preparation
ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)DMSO disrupts the

-stacking better than ethanol. Ensure it is anhydrous; water uptake in DMSO lowers solubility exponentially.
Concentration 10 mM - 20 mM Avoid pushing to 50 mM or 100 mM. Higher concentrations increase the risk of micro-seeding precipitation upon freeze-thaw cycles.
Storage -20°C in small aliquots Repeated freeze-thaw cycles introduce atmospheric moisture. Use amber vials to protect the phenol group from photo-oxidation.
Phase 2: The "Intermediate Dilution" Method

To transition the hydrophobic molecule into water, you must step down the solvent strength gradually.

Protocol:

  • Step A (100% DMSO): Perform your serial dilutions in 100% DMSO first.

  • Step B (Intermediate Plate): Transfer these DMSO points into an "Intermediate Plate" containing buffer with 5-10% DMSO .

  • Step C (Assay Plate): Transfer from the Intermediate Plate to your final Assay Plate.

    • Result: This prevents the local high-concentration "crash" that happens when a 10 mM droplet hits a water ocean.

Advanced Troubleshooting & FAQs

Q1: I see a fine precipitate immediately upon adding buffer. How do I fix this?

Root Cause: The molecule is aggregating faster than it can disperse. Solution: Break the surface tension.

  • Add Non-Ionic Surfactant: Supplement your assay buffer with 0.01% Triton X-100 or 0.05% Tween-20 . This forms micelles that sequester the hydrophobic quinoline tail, keeping it "soluble" (dispersed) in the aqueous phase.

  • Critical Limit: Do not exceed the Critical Micelle Concentration (CMC) of the detergent if your target is membrane-bound, as this can strip the protein.

Q2: My IC50 values shift significantly between runs.

Root Cause: You are likely measuring "Kinetic Solubility" rather than "Thermodynamic Solubility." The compound might be soluble for 10 minutes (kinetic) but precipitates by minute 60 (thermodynamic equilibrium). Solution:

  • Pre-incubation Check: Incubate the compound in the assay buffer for the full duration of the assay without the enzyme/cells. Read the absorbance at 600 nm (nephelometry). If OD increases, precipitation is occurring over time.

Q3: Can I adjust the pH?

Root Cause: At pH 7.4, the molecule is neutral. Solution:

  • If your assay tolerates it, shifting pH to 6.0 (protonating the quinoline nitrogen) or 8.5 (deprotonating the phenol) will create a charged species, drastically improving solubility. Warning: Verify enzyme activity at these pH levels first.

Q4: Standard methods failed. What is the "Nuclear Option"?

Solution: Complexation with Cyclodextrins.

  • Use HP-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • The hydrophobic quinoline ring inserts into the CD cavity, while the hydrophilic exterior interacts with water.

  • Protocol: Prepare your assay buffer with 5-10 equivalents of HP-

    
    -CD relative to the highest compound concentration.
    

Visual Workflows

Diagram 1: The Solubilization Workflow

This flowchart illustrates the correct dilution path to avoid "shock precipitation."

SolubilizationWorkflow Solid Solid Compound (Brick Dust) Stock Master Stock (100% DMSO, 10mM) Solid->Stock Dissolve & Sonicate Serial Serial Dilution (100% DMSO) Stock->Serial Stepwise Dilution Inter Intermediate Plate (Buffer + 10% DMSO) Serial->Inter Transfer 1:10 Final Final Assay Plate (Buffer + <1% DMSO) Serial->Final Direct Transfer (Avoid!) Inter->Final Transfer 1:10 Precip PRECIPITATION (Data Ruined) Final->Precip Local High Conc.

Caption: The "Intermediate Plate" strategy (Yellow) acts as a solubility bridge, preventing the precipitation often seen with direct transfer (Red path).

Diagram 2: Troubleshooting Decision Tree

Use this logic gate to determine the correct additive for your specific failure mode.

TroubleshootingTree Start Precipitation Observed? Type Is the Assay Cell-Based or Enzymatic? Start->Type Yes Enz Enzymatic/Biochemical Type->Enz Cell Cell-Based Type->Cell Sol1 Add 0.01% Triton X-100 or Tween-20 Enz->Sol1 Sol2 Use HP-beta-Cyclodextrin (Avoid toxic detergents) Cell->Sol2 Check Still Precipitating? Sol1->Check Sol2->Check PH Adjust pH to 6.0 or 8.5 (Check Target Tolerance) Check->PH Yes (Chemical Fix) Carrier Add Carrier Protein (0.1% BSA) Check->Carrier Yes (Biological Fix)

Caption: Decision matrix for selecting solubilizing agents based on assay type.

References

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Solubility in Buffers and DMSO. NCBI Bookshelf. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

Sources

Optimization

Technical Support Center: Enhancing Regioselectivity in the Friedländer Annulation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Friedländer annulation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of quinolines and related azaheterocycles.[1][2] The Friedländer synthesis is a cornerstone reaction, condensing a 2-aminoaryl aldehyde or ketone with a compound bearing an α-methylene group to form the quinoline core.[3][4] While efficient, a significant challenge arises when using unsymmetrical ketones: the control of regioselectivity.[4][5]

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you navigate this challenge and achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What exactly is the regioselectivity problem in the Friedländer annulation?

A: The issue of regioselectivity arises when an unsymmetrical ketone (e.g., 2-butanone, which has α-methylene and α-methyl groups) is used as a reactant. The initial condensation can occur at either of the two different α-carbon positions, leading to the formation of a mixture of two distinct constitutional isomers of the quinoline product.[5][6] For example, the reaction of 2-aminobenzaldehyde with 2-butanone can yield both 2-ethylquinoline and 2,3-dimethylquinoline. Controlling which isomer is formed is the central challenge of regioselectivity in this synthesis.

Q2: What are the primary mechanistic pathways, and how do they influence the outcome?

A: Two main mechanistic pathways are generally considered for the Friedländer annulation.[7][8] The predominant pathway can be influenced by the reaction conditions (acidic vs. basic catalysis) and the specific substrates involved.[4][8]

  • Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolate of the methylene ketone. This is followed by a rapid cyclization (intramolecular imine formation) and subsequent dehydration to yield the quinoline.[7][8]

  • Schiff Base-First (Imine-First) Pathway: The initial step is the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the carbonyl of the methylene ketone. This is followed by an intramolecular aldol-type condensation and dehydration to form the final product.[7]

The regioselectivity is determined at the first irreversible step. In the Aldol-First pathway, it depends on which enolate of the unsymmetrical ketone is formed and reacts. In the Schiff Base-First pathway, it depends on which α-carbon of the ketone moiety attacks the imine carbon during the cyclization step.

Friedlander_Mechanisms cluster_0 Aldol-First Pathway cluster_1 Schiff Base-First Pathway A 2-Aminoaryl Ketone + Unsymmetrical Ketone B Aldol Adduct (Two possible isomers) A->B Aldol Condensation C Cyclization & Dehydration B->C D Mixture of Quinoline Regioisomers C->D A1 2-Aminoaryl Ketone + Unsymmetrical Ketone E Schiff Base Intermediate A1->E Imine Formation F Intramolecular Aldol-type Condensation (Two paths) E->F D1 Mixture of Quinoline Regioisomers F->D1

Figure 1: Competing mechanistic pathways in the Friedländer annulation.

Troubleshooting Guide: Controlling Regioselectivity

Problem: My reaction with an unsymmetrical methyl ketone yields a mixture of the 2-substituted and 2,3-disubstituted quinolines.

This is the most common and critical issue. Achieving high regioselectivity often requires moving beyond standard high-temperature or simple base/acid-catalyzed conditions.

Analysis & Solution 1: Strategic Catalyst Selection

The choice of catalyst is paramount in directing the reaction toward a single regioisomer. Catalysts can influence which enolate or enamine intermediate is preferentially formed.

  • For 2-Substituted Quinolines (from methyl ketones):

    • Insight: The goal is to favor condensation at the methyl group over the methylene group. This is often achieved under kinetic control or by using specific organocatalysts.

    • Recommendation: Employ cyclic secondary amine catalysts, particularly pyrrolidine derivatives.[9][10] These catalysts operate by forming an enamine intermediate. The reaction with the less-substituted methyl group is sterically favored, leading to the 2-substituted product.[11] The bicyclic amine TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been shown to be exceptionally effective, providing high regioselectivity (>90:10) for the 2-substituted product.[9][11][12]

    • Self-Validation: The identity of the major product can be confirmed by ¹H NMR spectroscopy, looking for the characteristic signals of the specific substituent pattern, and by comparing the results with literature data for known compounds.

  • For 2,3-Disubstituted Quinolines:

    • Insight: Formation of the 2,3-disubstituted product requires condensation at the more substituted α-carbon (the methylene group). This often corresponds to the thermodynamic product.

    • Recommendation: Traditional base-catalyzed methods (e.g., NaOH, KOH, KOtBu) or acid catalysts under thermal conditions often favor the more stable, more substituted enolate, leading to the 2,3-disubstituted product.[4][13] Lewis acids can also be effective; for instance, In(OTf)₃ has been demonstrated as a potent catalyst for Friedländer reactions.[14]

    • Self-Validation: Monitor the reaction by TLC or LC-MS. If a mixture is still observed, a systematic screen of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, FeCl₃) may be necessary to find the optimal catalyst for your specific substrates.

Catalyst TypePrimary Product (from Methyl Ketone)Key Considerations
Cyclic Secondary Amines (e.g., Pyrrolidine, TABO) 2-SubstitutedExcellent regioselectivity; reaction proceeds via enamine intermediate.[9][10]
Traditional Bases (e.g., KOH, NaOH) 2,3-Disubstituted (Often)Thermodynamic control often favors the more substituted product.[13]
Lewis Acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O) Substrate DependentCan offer high yields and may favor one isomer depending on the substrate.[7][14]
Brønsted Acids (e.g., p-TsOH, TFA) Mixture or 2,3-DisubstitutedCommon catalysts, but may offer poor regiocontrol without other directing factors.[7]
Ionic Liquids 2-Substituted (Reported)Can act as both solvent and promoter, offering a "green" alternative with good selectivity.[4][6]
Analysis & Solution 2: Substrate Modification & Directing Groups

When catalyst control is insufficient, modifying the ketone substrate can provide a definitive solution.

  • Insight: Introducing a temporary directing group on one of the α-carbons can force the condensation to occur at a specific position.

  • Recommendation: Introduce a phosphoryl group on the α-carbon of the ketone.[4][6] This modification specifically activates that position for condensation, providing excellent control over the regiochemical outcome. The directing group can often be removed in a subsequent step if desired.

  • Self-Validation: The successful synthesis of the modified ketone should be confirmed by standard analytical techniques (NMR, MS) before its use in the Friedländer reaction. The final product's structure will confirm that the directing group performed its function as expected.

Analysis & Solution 3: Process Parameter Optimization

Fine-tuning the reaction conditions can significantly influence the regiomeric ratio.

  • Insight: The rate of addition and reaction temperature can shift the balance between kinetic and thermodynamic control.

  • Recommendations:

    • Slow Addition of the Ketone: When using amine catalysts like TABO, the slow addition of the methyl ketone to the reaction mixture has been proven to dramatically increase the regioselectivity in favor of the 2-substituted product.[9][11][12] This technique keeps the instantaneous concentration of the ketone low, minimizing side reactions and favoring the kinetically preferred enamine formation.

    • Temperature Control: The effect of temperature can be counterintuitive. In some amine-catalyzed systems, higher temperatures have been shown to increase regioselectivity for the 2-substituted product.[9][10] This suggests that the transition state leading to the desired product is favored enthalpically. A systematic study of temperature (e.g., running the reaction at 25 °C, 50 °C, and 75 °C) is recommended to find the optimum for your specific system.

  • Self-Validation: Set up parallel reactions or a design of experiments (DoE) approach where only one parameter (e.g., temperature or addition rate) is varied. Analyze the product ratios by ¹H NMR or GC-MS to quantitatively determine the impact of each change.

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) q1 What is the desired regioisomer? start->q1 sub_2 Desired: 2-Substituted Quinoline q1->sub_2 sub_23 Desired: 2,3-Disubstituted Quinoline q1->sub_23 cat_amine Action: Use Cyclic Amine Catalyst (e.g., Pyrrolidine, TABO) sub_2->cat_amine cat_base_acid Action: Use Traditional Base/Acid (e.g., KOH, p-TsOH, Lewis Acid) sub_23->cat_base_acid process_control Action: Implement Process Controls - Slow addition of ketone - Optimize temperature cat_amine->process_control directing_group Ultimate Control: Introduce a Directing Group (e.g., Phosphoryl) on Ketone process_control->directing_group If selectivity is still poor cat_base_acid->directing_group If selectivity is still poor

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship (SAR) studies of 2-aminoquinoline analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Neurodegenerative (Alzheimer's) and Antiproliferative Applications Executive Summary: The Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Neurodegenerative (Alzheimer's) and Antiproliferative Applications

Executive Summary: The Scaffold Advantage

The 2-aminoquinoline (2-AQ) scaffold represents a privileged structure in medicinal chemistry, distinct from its 4-aminoquinoline isomers (e.g., Chloroquine) and tetrahydroacridine analogs (e.g., Tacrine). While 4-aminoquinolines are historically entrenched in antimalarial therapy, 2-aminoquinolines have emerged as superior candidates for Multi-Target Directed Ligands (MTDLs) in complex pathologies like Alzheimer’s Disease (AD) and drug-resistant cancers.

This guide objectively compares 2-AQ analogs against standard-of-care alternatives, highlighting their ability to overcome the hepatotoxicity associated with Tacrine while maintaining high affinity for acetylcholinesterase (AChE).

Comparative Analysis: 2-Aminoquinoline vs. Alternatives

The following table contrasts 2-AQ analogs with the primary clinical benchmarks in neurodegeneration (Tacrine) and infectious disease (Chloroquine/4-AQ).

Table 1: Scaffold Performance Benchmark
Feature2-Aminoquinoline Analogs Tacrine (9-amino-THA) 4-Aminoquinolines
Primary Target AChE (CAS & PAS), BACE-1, KinasesAChE (CAS only), BChEHeme Polymerase, Autophagy
Binding Mode Dual-Site Binding: Capable of spanning AChE gorge to bind both Catalytic (CAS) and Peripheral (PAS) sites.[1]Single-Site: Binds primarily to CAS via

-

stacking.
Lysosomotropic accumulation.
Toxicity Profile Low/Moderate: Reduced hepatotoxicity compared to acridines.High: Severe hepatotoxicity (transaminase elevation) led to market withdrawal.Moderate: Retinopathy risks with chronic use.
Blood-Brain Barrier High: Lipophilic nature allows excellent CNS penetration.High: Good CNS penetration.Variable: Depends on side chain.
Key Advantage Versatility for hybridization (e.g., with metal chelators at C8).High potency (sub-nanomolar).Low cost, established synthesis.

Structure-Activity Relationship (SAR) Deep Dive

The pharmacological success of 2-AQ depends on precise decoration of the quinoline core. The SAR is driven by the need to balance lipophilicity (for BBB penetration) with electronic effects that enhance binding affinity.

Diagram 1: 2-Aminoquinoline SAR Map

SAR_Map Core 2-Aminoquinoline Scaffold Pos2 Position 2 (Amino Group) CRITICAL: H-Bond Donor Target: Linker attachment for dual-binding hybrids Core->Pos2 Pos3 Position 3 Target: Solubility & Electronics Effect: Carboxamide groups improve anticancer potency Core->Pos3 Pos4 Position 4 Target: Hydrophobic Pocket Effect: Phenyl/Aryl groups increase CAS affinity (pi-stacking) Core->Pos4 Pos67 Positions 6 & 7 Target: Electronic Tuning Effect: EWGs (Cl, F) enhance metabolic stability & potency Core->Pos67 Pos8 Position 8 Target: Metal Chelation Effect: -OH group enables Cu/Fe chelation (Neuroprotection) Core->Pos8

Caption: Functional mapping of the 2-aminoquinoline scaffold. Red nodes indicate sites critical for multi-target activity in neurodegeneration.

Mechanistic Insights
  • Position 2 (The Linker Site): In AD research, the 2-amino group serves as the attachment point for alkyl or piperazine linkers connecting to a second pharmacophore (e.g., Tacrine). A linker length of 10-12 carbons or a rigid piperazine spacer is optimal for spanning the 20 Å deep gorge of the AChE enzyme to contact both the CAS and PAS simultaneously.

  • Position 4 (Hydrophobic Clamp): Substitution with a phenyl ring at C4 creates a "propeller" conformation that enhances

    
    -
    
    
    
    stacking with Trp286 at the AChE peripheral site.
  • Position 8 (The Chelator): Unlike Tacrine, 2-AQs can be easily modified at C8 with a hydroxyl group (8-hydroxy-2-aminoquinoline). This moiety chelates redox-active metals (Cu²⁺, Fe²⁺), preventing metal-induced A

    
     aggregation and oxidative stress.
    

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize robust, industry-standard methodologies.

Protocol A: Synthesis via Buchwald-Hartwig Amination

Rationale: Traditional nucleophilic substitution (S


Ar) on 2-chloroquinolines often requires harsh conditions. The Buchwald-Hartwig coupling offers milder conditions and higher tolerance for functional groups.

Workflow Diagram:

Synthesis_Workflow Start Start: 2-Chloroquinoline + Primary/Secondary Amine Reaction Coupling Reaction: Add Cs2CO3 (2.0 equiv) Temp: 110°C, Time: 12-16h Atmosphere: N2 or Ar Start->Reaction Catalyst Catalyst Prep: Pd(OAc)2 (5 mol%) + BINAP (10 mol%) in Toluene (degassed) Catalyst->Reaction Workup Workup: 1. Cool to RT 2. Filter through Celite (remove Pd) 3. Conc. filtrate Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane/EtOAc gradient) Workup->Purification End Product: 2-Aminoquinoline Derivative Purification->End

Caption: Optimized Buchwald-Hartwig protocol for C2-amination of quinolines. BINAP prevents Pd-dimer formation, enhancing yield.

Step-by-Step Procedure:

  • Reagents: 2-Chloroquinoline (1.0 eq), Amine (1.2 eq), Pd(OAc)

    
     (0.05 eq), BINAP (0.10 eq), Cs
    
    
    
    CO
    
    
    (2.0 eq).
  • Setup: Flame-dry a Schlenk tube and backfill with Argon. Add Toluene (0.1 M concentration relative to substrate).

  • Activation: Stir Pd(OAc)

    
     and BINAP in toluene for 10 mins at RT to form the active catalytic complex (solution turns orange/red).
    
  • Reaction: Add the quinoline, amine, and base. Seal and heat to 110°C for 16 hours.

  • Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The product is typically more polar (lower R

    
    ) and highly fluorescent under UV (254/365 nm).
    
Protocol B: AChE Inhibition Assay (Ellman’s Method)

Rationale: This colorimetric assay quantifies the hydrolysis of acetylthiocholine.[2][3] It is the gold standard for comparing potency (IC


) against Tacrine.
  • Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

  • Reagent Setup:

    • DTNB (Ellman's Reagent): 10 mM in buffer.[2][3][4]

    • Substrate (ATChI): 15 mM Acetylthiocholine iodide in water.

    • Enzyme: 5 U/mL electric eel AChE.

  • Execution (96-well plate):

    • Add 150 µL Buffer.

    • Add 20 µL Test Compound (dissolved in DMSO, final DMSO <1%).

    • Add 20 µL Enzyme solution.

    • Incubate for 10 mins at 25°C (allows inhibitor binding).

    • Add 10 µL DTNB + 10 µL ATChI to initiate reaction.[4]

  • Readout: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation:

    
    
    

Mechanism of Action: Dual-Site Binding

The superior efficacy of modern 2-AQ derivatives stems from their ability to inhibit AChE through a "dual-site" mechanism, unlike the "single-site" action of simple Tacrine.

MOA_Mechanism cluster_enzyme Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) Residue: Trp286 Function: A-beta aggregation Gorge Active Site Gorge Depth: ~20 Angstroms CAS Catalytic Anionic Site (CAS) Residue: Trp86, Glu202 Function: ACh Hydrolysis Inhibitor 2-Aminoquinoline Hybrid Inhibitor Inhibitor->PAS Aryl/Quinoline Moiety (Pi-Pi Stacking) Inhibitor->Gorge Linker Chain (Spans the gorge) Inhibitor->CAS Tacrine/Amino Moiety (Cation-Pi Interaction)

Caption: Dual-site binding mechanism. The 2-AQ hybrid spans the enzyme gorge, blocking both hydrolysis (CAS) and amyloid aggregation (PAS).

References

  • BenchChem. (2025).[2][3][5] Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. Link

  • National Institutes of Health (NIH). (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Link

  • Organic Synthesis. (2024). Buchwald-Hartwig Coupling General Procedures. Link

  • MDPI. (2025). Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators. Link

  • ResearchGate. (2022). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Link

Sources

Comparative

Comparative Technical Guide: Antiproliferative Potency of Quinoline vs. Isoquinoline Derivatives

Topic: Comparative Technical Guide: Antiproliferative Activity of Quinoline vs. Isoquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Guide: Antiproliferative Activity of Quinoline vs. Isoquinoline Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the landscape of heterocyclic anticancer agents, Quinoline (benzo[b]pyridine) and Isoquinoline (benzo[c]pyridine) represent two of the most privileged scaffolds. While they share the same molecular formula (


) and planar aromaticity, the positional isomerism of the nitrogen atom dictates distinct electronic distributions, basicity, and binding affinities.

This guide provides a technical comparison of their antiproliferative efficacies.[1] Key findings indicate:

  • Quinoline Derivatives: Generally exhibit broader cytotoxicity through multi-target mechanisms, prominently inhibiting Type II Topoisomerases , Tubulin polymerization , and Receptor Tyrosine Kinases (RTKs) like VEGFR and EGFR.[2][3]

  • Isoquinoline Derivatives: Often demonstrate superior specificity in Topoisomerase I inhibition and HER2+ breast cancer targeting . Natural isoquinoline alkaloids (e.g., Sanguinarine, Berberine) are potent DNA intercalators.

Chemical Foundation & Structural Logic

The core difference lies in the nitrogen position relative to the fused benzene ring. This subtle shift alters the dipole moment and the vector of hydrogen bond acceptance, influencing how these molecules dock into hydrophobic pockets of enzymes like kinases or intercalate between DNA base pairs.

Structural Scaffold Comparison

The following diagram illustrates the core scaffolds and their primary functionalization sites for anticancer activity.

ChemicalScaffolds Quinoline Quinoline Scaffold (Benzo[b]pyridine) N at position 1 Q_Feat High affinity for ATP-binding pockets (Kinases) & Colchicine site (Tubulin) Quinoline->Q_Feat SAR Tendency Isoquinoline Isoquinoline Scaffold (Benzo[c]pyridine) N at position 2 I_Feat Superior DNA Intercalation & Topoisomerase I Stabilization Isoquinoline->I_Feat SAR Tendency

Figure 1: Structural divergence and associated pharmacological tendencies of Quinoline and Isoquinoline scaffolds.[4][2][3][5][6][7][8][9][10]

Mechanistic Profiling

To select the appropriate scaffold for drug design, one must understand the dominant signaling pathways modulated by each class.

Quinoline: The Kinase & Tubulin Specialist

Quinoline derivatives frequently act as ATP-competitive inhibitors. The nitrogen lone pair often mimics the adenine ring of ATP, allowing potent inhibition of:

  • PI3K/Akt/mTOR Pathway: Critical for cell survival.[4]

  • Tubulin Polymerization: Quinolines bind to the colchicine site, arresting cells in the G2/M phase.

Isoquinoline: The DNA & Topoisomerase Specialist

Isoquinoline derivatives, particularly fused systems (e.g., indenoisoquinolines), are renowned for stabilizing the Topoisomerase I-DNA cleavable complex , preventing DNA religation and triggering apoptosis.

Signaling Pathway Interaction Diagram

Mechanisms Quinoline_Derivs Quinoline Derivatives (e.g., Bosutinib, Chloroquine) RTK RTKs (EGFR, VEGFR) Quinoline_Derivs->RTK Inhibits Tubulin Tubulin (Colchicine Site) Quinoline_Derivs->Tubulin Destabilizes Isoquinoline_Derivs Isoquinoline Derivatives (e.g., Topotecan*, Sanguinarine) TopoI Topoisomerase I (DNA Complex) Isoquinoline_Derivs->TopoI Stabilizes Cleavable Complex DNA DNA Intercalation Isoquinoline_Derivs->DNA Intercalates PI3K PI3K / Akt / mTOR RTK->PI3K Activates Apoptosis Apoptosis (Mitochondrial) PI3K->Apoptosis Blocks (Inhibition restores Apoptosis) Arrest G2/M Cell Cycle Arrest Tubulin->Arrest TopoI->Apoptosis DNA Damage Response DNA->Arrest

Figure 2: Primary mechanisms of action. Note: While overlap exists, Quinolines bias toward kinase/tubulin inhibition, whereas Isoquinolines bias toward DNA/Topo interactions.

Quantitative Performance Review (IC50 Data)

The following data compares the potency of synthetic derivatives against standard cancer cell lines.

Table 1: Comparative IC50 Values (µM) of Selected Derivatives

Compound ClassDerivative TypeCell LineTargetIC50 (µM)Mechanism Note
Quinoline Fluorinated Quinoline (Cmpd 20)A549 (Lung)Topo I0.03 High potency via halogen bonding [1].
Quinoline Quinoline-Chalcone (12e)MCF-7 (Breast)Tubulin5.21Dual mechanism; lower potency than pure Topo inhibitors [2].
Quinoline Bis-Quinoline Cage (Cq)MDA-MB-231DNA/Cisplatin1.70Metallosupramolecular cage delivery [3].
Isoquinoline Sanguinarine (Alkaloid)MCF-7 (Breast)DNA0.29 Natural intercalator; very high potency [4].
Isoquinoline ChelerythrineFaDu (Pharynx)PKC/DNA0.14Potent Protein Kinase C inhibitor [4].[4]
Isoquinoline Indeno[1,2-c]isoquinolineDU-145 (Prostate)Topo I0.84Structurally rigidified for optimal DNA stacking [5].

Interpretation:

  • Potency: Isoquinoline alkaloids often show sub-micromolar IC50 values naturally. Synthetic quinolines require significant functionalization (e.g., fluorination, hybridization with chalcones) to achieve nanomolar potency.

  • Selectivity: Isoquinoline derivatives have shown superior selectivity in HER2+ breast cancer models compared to quinoline isomers in direct head-to-head studies [6].[4]

Experimental Validation Protocols

To objectively verify the antiproliferative activity of these derivatives, the following self-validating workflow is recommended.

Protocol 1: High-Throughput Viability Screening (MTT/SRB)
  • Objective: Determine IC50 values.

  • Self-Validation: Use Doxorubicin (Quinoline-like intercalator) and Camptothecin (Isoquinoline-like Topo I inhibitor) as positive controls.

  • Step-by-Step:

    • Seeding: Seed cells (e.g., A549, MCF-7) at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Treatment: Add derivatives in serial dilutions (0.01 µM to 100 µM). Include DMSO vehicle control (<0.5%).

    • Incubation: 48h to 72h.

    • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.[7]

    • Calculation: Plot dose-response curve using non-linear regression (Sigmoidal, 4PL).

Protocol 2: Mechanism Confirmation (Cell Cycle Analysis)
  • Objective: Distinguish between Tubulin inhibition (G2/M arrest) and G1 arrest (Kinase inhibition).

  • Method: Propidium Iodide (PI) Staining with Flow Cytometry.

  • Causality Check:

    • Result A (G2/M Arrest): Suggests Tubulin destabilization or Topoisomerase II inhibition (common in Quinolines).

    • Result B (S-phase Arrest): Suggests Topoisomerase I inhibition (common in Isoquinolines).[2][11]

Experimental Workflow Diagram

Workflow Start Compound Library (Quinoline vs Isoquinoline) Screen Primary Screen: MTT Assay (72h, 3 Cell Lines) Start->Screen HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel Filter Mech Mechanism Validation HitSel->Mech Flow Flow Cytometry (Cell Cycle/Apoptosis) Mech->Flow In Vitro Docking Molecular Docking (In Silico Validation) Mech->Docking In Silico

Figure 3: Standardized validation workflow for antiproliferative assessment.

Conclusion

Both scaffolds are indispensable in oncology. Quinoline is the versatile workhorse, ideal for designing multi-targeted kinase inhibitors and tubulin destabilizers. Isoquinoline , however, offers a more rigid, planar platform often superior for DNA intercalation and specific Topoisomerase I targeting.

Recommendation: For drug development targeting solid tumors with high kinase activity (e.g., Renal, Hepatocellular), prioritize Quinoline scaffolds. For targeting DNA replication stress or HER2+ phenotypes , prioritize Isoquinoline scaffolds.

References

  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms. PMC.

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI.

  • Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4]4+ Metallosupramolecular Cages. Frontiers in Chemistry.

  • A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents. BenchChem.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC.

  • Structure-activity relationship studies of isoquinolinone type anticancer agent. PubMed.

Sources

Validation

A Head-to-Head Comparison of Synthesis Routes for 2-Aminoquinolines: From Classic Reactions to Modern Innovations

For researchers, scientists, and drug development professionals, the 2-aminoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and versatile synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the 2-aminoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient and versatile synthesis of these vital N-heterocyclic aromatic compounds is therefore a subject of continuous development. This guide provides a comprehensive, head-to-head comparison of the principal synthetic routes to 2-aminoquinolines, evaluating both classical and contemporary methods. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide representative experimental data to inform your selection of the optimal synthetic strategy.

Introduction to the 2-Aminoquinoline Moiety

The 2-aminoquinoline core is a privileged structure in drug discovery, renowned for its diverse pharmacological activities. Its derivatives have shown promise as antiprotozoal, antidepressant, antihypertensive, anti-HIV, and anti-Alzheimer's disease agents, as well as Src kinase inhibitors. The continued exploration of this chemical space necessitates robust and adaptable synthetic methodologies. This guide will compare and contrast the following key synthetic approaches:

  • The Friedländer Annulation

  • The Combes Synthesis

  • The Conrad-Limpach-Knorr Synthesis

  • Modern Synthetic Approaches , including metal-catalyzed and one-pot reactions.

We will assess each route based on key performance indicators such as reaction yield, scope of compatible substrates, operational simplicity, and reaction conditions.

Classical Synthesis Routes: The Foundation of 2-Aminoquinoline Chemistry

For over a century, a handful of named reactions have been the workhorses for constructing the quinoline core. While sometimes requiring forcing conditions, their reliability and the accessibility of their starting materials have ensured their enduring relevance.

The Friedländer Annulation: A Versatile and Direct Approach

The Friedländer synthesis, first reported in 1882, is a powerful method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1] For the synthesis of 2-aminoquinolines, a common strategy involves the reaction of a 2-aminoaryl aldehyde or ketone with an α-amino nitrile.

Mechanism:

The Friedländer synthesis can proceed through two primary pathways depending on the reaction conditions (acidic or basic catalysis).[1]

  • Base-Catalyzed Aldol Condensation Pathway: This pathway begins with an aldol-type condensation between the 2-aminoaryl carbonyl compound and the α-methylene compound. The resulting aldol adduct then undergoes intramolecular cyclization and subsequent dehydration to furnish the 2-aminoquinoline.[1]

  • Acid-Catalyzed Schiff Base Formation Pathway: Under acidic conditions, the reaction often initiates with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the enol or enamine of the α-methylene compound. This is followed by an intramolecular aldol-type reaction and dehydration to yield the final product.[1]

Friedlander_Mechanism cluster_base Base-Catalyzed cluster_acid Acid-Catalyzed A 2-Aminoaryl Ketone + α-Methylene Nitrile B Aldol Adduct A->B Aldol Condensation C Cyclized Intermediate B->C Intramolecular Cyclization D 2-Aminoquinoline C->D Dehydration E 2-Aminoaryl Ketone + α-Methylene Nitrile F Schiff Base E->F Imine Formation G Cyclized Intermediate F->G Intramolecular Aldol-type Reaction H 2-Aminoquinoline G->H Dehydration

Figure 1: Simplified mechanistic pathways of the Friedländer synthesis.

Advantages:

  • Versatility: A wide range of starting materials can be employed to generate a diverse library of substituted 2-aminoquinolines.

  • Operational Simplicity: The reaction is often straightforward to perform.[2]

  • Good Yields: High yields can be achieved under optimized conditions.[2]

Limitations:

  • Availability of Starting Materials: The availability of substituted 2-aminobenzaldehydes can be limited.[3]

  • Harsh Conditions: Traditional methods may require high temperatures and strongly acidic or basic conditions.

Representative Experimental Protocol (Conventional Heating):

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add aminoacetonitrile hydrochloride (1.2 mmol).

  • Add a catalytic amount of a base, such as potassium hydroxide (0.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-aminoquinoline derivative.[1]

The Combes Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis, reported in 1888, involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[4][5] While not a direct route to 2-aminoquinolines, it is relevant for the synthesis of quinolines with substituents at the 2- and 4-positions, which can potentially be further functionalized.

Mechanism:

The reaction proceeds through the formation of an enamine intermediate from the aniline and the β-diketone. Subsequent acid-catalyzed intramolecular cyclization followed by dehydration yields the quinoline product.[6][7]

Combes_Mechanism A Aniline + β-Diketone B Enamine Intermediate A->B Condensation C Protonated Enamine B->C Protonation D Cyclized Intermediate C->D Intramolecular Cyclization E 2,4-Disubstituted Quinoline D->E Dehydration

Figure 2: Simplified mechanism of the Combes quinoline synthesis.

Advantages:

  • Access to 2,4-Disubstituted Quinolines: It is a reliable method for preparing this specific substitution pattern.[4]

Limitations:

  • Harsh Acidic Conditions: Typically requires strong acids like sulfuric acid and high temperatures.[4]

  • Limited Scope for 2-Aminoquinolines: Not a direct route to 2-aminoquinolines without further modification of the starting materials or products.

Representative Experimental Protocol:

  • A mixture of the aniline (1.0 eq) and the β-diketone (1.1 eq) is slowly added to concentrated sulfuric acid at 0 °C.

  • The reaction mixture is then heated to 100-120 °C for 2-4 hours.

  • After cooling, the mixture is poured onto ice and neutralized with a strong base (e.g., NaOH).

  • The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.[4]

The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters.[6][8] Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (Conrad-Limpach, lower temperatures) or 2-hydroxyquinolines (Knorr, higher temperatures).[6] The resulting hydroxyquinolines can be precursors to 2-aminoquinolines through subsequent chemical transformations.

Mechanism:

The reaction proceeds through the formation of a β-aminoacrylate (kinetic product at lower temperatures) or a β-ketoanilide (thermodynamic product at higher temperatures). These intermediates then undergo thermal cyclization to form the respective hydroxyquinoline.[6]

Conrad_Limpach_Knorr_Mechanism A Aniline + β-Ketoester B β-Aminoacrylate (Kinetic Product) A->B Low Temp. D β-Ketoanilide (Thermodynamic Product) A->D High Temp. C 4-Hydroxyquinoline (Conrad-Limpach) B->C Thermal Cyclization E 2-Hydroxyquinoline (Knorr) D->E Thermal Cyclization

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 2-(4-Methylquinolin-2-ylamino)phenol

[1][2][3][4][5][6] Executive Summary: Immediate Action Card Status: Hazardous Chemical Waste Primary Hazard Class: Toxic (Irritant, Potential Mutagen, Aquatic Toxin) Disposal Method: High-Temperature Incineration via EHS...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary: Immediate Action Card

Status: Hazardous Chemical Waste Primary Hazard Class: Toxic (Irritant, Potential Mutagen, Aquatic Toxin) Disposal Method: High-Temperature Incineration via EHS-Approved Vendor Prohibited: Do NOT dispose of down the drain or in municipal trash.

CRITICAL WARNING : This compound contains a quinoline core and an aminophenol moiety. Both substructures are associated with aquatic toxicity and potential genotoxicity.[1][2] Treat all waste as P-Listed or U-Listed equivalent hazardous waste unless certified otherwise by your local EHS officer.

Chemical Profile & Hazard Identification

To establish a scientifically grounded disposal protocol, we must analyze the compound's structural components. 2-(4-Methylquinolin-2-ylamino)phenol is a hybrid molecule consisting of a 4-methylquinoline (Lepidine) ring fused with an aminophenol group.

Structural Hazard Analysis
  • Quinoline Moiety: Quinolines are nitrogen-containing heterocycles often classified as potential carcinogens or mutagens. They are known to be harmful to aquatic life with long-lasting effects [1, 2].[1][2][3][4][5]

  • Aminophenol Moiety: Aminophenols are susceptible to auto-oxidation and can be skin/eye irritants and sensitizers. They are classified as acutely toxic if swallowed or inhaled [6, 8].[1]

GHS Hazard Classification (Conservative Estimate)

Based on the additive hazards of parent pharmacophores [1, 5, 8].

Hazard CategoryGHS CodeDescription
Acute Toxicity H302/H312Harmful if swallowed or in contact with skin.[6]
Irritation H315/H319Causes skin irritation and serious eye irritation.[6][7][2][8]
Environmental H410/H411Very toxic to aquatic life with long-lasting effects.[2][4][5]
Genotoxicity H341Suspected of causing genetic defects (based on aminophenol analogs).

Pre-Disposal Treatment & Segregation[1][5][8][14]

Effective disposal begins at the bench. Improper segregation is the leading cause of chemical accidents in waste management.

Segregation Logic
  • Solid Waste: Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Liquid Waste: Mother liquors, reaction solvents, and wash solutions.

    • Note: Do not mix with oxidizers (e.g., Nitric acid, Peroxides) as the aminophenol moiety can undergo rapid, exothermic oxidation.

Waste Compatibility Matrix
Waste StreamCompatible?Reason
Halogenated Solvents YES DCM, Chloroform (Segregate if required by local vendor).
Non-Halogenated Solvents YES Methanol, Acetone, Ethyl Acetate.
Aqueous Acids (pH < 2) NO Risk of salt formation/precipitation; potential hydrolysis.
Oxidizers CRITICAL NO Risk of fire/explosion (Aminophenol oxidation).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Objective: Containment for incineration.

  • Collection: Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(4-Methylquinolin-2-ylamino)phenol, Solid Debris"

    • Hazards: Toxic, Irritant.[6][2][8]

  • Sealing: Ensure the lid is screw-tight. Parafilm is not a secondary containment measure; use a secondary bin.

  • Handover: Schedule pickup with your facility’s Hazardous Waste Management team for incineration.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Objective: Safe solvent waste management.

  • Identification: Determine the primary solvent (e.g., DMSO, Methanol).

  • Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).

    • Safety Check: Ensure the carboy is not "bulging" and is grounded if transferring flammable solvents.

  • Rinsing: Triple-rinse the original reaction vessel with a compatible solvent (e.g., acetone). Add these rinses to the waste container, NOT the sink.

  • Documentation: Log the approximate concentration of the active pharmaceutical ingredient (API) on the waste tag.

Protocol C: Contaminated Sharps & Glassware

Objective: Prevent percutaneous exposure.[1][4][9]

  • Sharps (Needles/Syringes): Discard immediately into a rigid, puncture-proof "Chemically Contaminated Sharps" bin. Do not recap needles.

  • Glassware:

    • Heavily Contaminated: Dispose of the entire vial/flask into a "Lab Glass" bucket lined with a heavy-duty bag, treated as solid hazardous waste.

    • Trace Contamination: Triple rinse with solvent (collect rinses as Protocol B), then wash with surfactant and water.

Visualized Workflows

Figure 1: Waste Segregation Decision Tree

This logic ensures compliance with RCRA and local EHS regulations.

WasteSegregation Start Start: Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Sharps Sharps/Glass (Needles, Vials) StateCheck->Sharps SolidAction Place in HDPE/Glass Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck SharpsAction Puncture-Proof Bin Label: 'Chemically Contaminated' Sharps->SharpsAction Final EHS Pickup / High-Temp Incineration SolidAction->Final Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone, DMSO) SolventCheck->NonHalo LiquidActionH Red Can/Carboy A (Halogenated) Halo->LiquidActionH LiquidActionNH White Can/Carboy B (Non-Halogenated) NonHalo->LiquidActionNH LiquidActionH->Final LiquidActionNH->Final SharpsAction->Final

Caption: Decision logic for segregating 2-(4-Methylquinolin-2-ylamino)phenol waste streams.

Figure 2: Emergency Spill Response Workflow

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100mL or highly concentrated?) Spill->Assess Major Major Spill (Evacuate Area) Assess->Major Yes Minor Minor Spill (Manageable) Assess->Minor No Report Report to EHS Major->Report PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Minor->PPE Contain Containment: Use Absorbent Pads/Vermiculite Circle spill from outside in PPE->Contain Clean Cleanup: Scoop into HazWaste Bag Wash area with soap & water Contain->Clean Clean->Report

Caption: Operational workflow for managing accidental spills in the laboratory.

Regulatory Compliance & Environmental Impact[3][8][15]

EPA (RCRA) Considerations

Under the Resource Conservation and Recovery Act (RCRA), this compound should be evaluated as a characteristic hazardous waste.

  • Toxicity Characteristic: Due to the quinoline component, it must not be landfilled.

  • P-List/U-List Status: While this specific conjugate may not be explicitly listed, its degradation products (quinoline) are regulated. Always default to "Hazardous Waste" classification.

Aquatic Toxicity Warning

The combination of quinoline and aminophenol structures suggests high toxicity to aquatic organisms [1, 5, 8].

  • Strict Prohibition: Under no circumstances should this chemical enter the sewer system.[7][10][2]

  • Spill Containment: Ensure all laboratory sinks have mesh catchers or plugs available during handling to prevent accidental drainage.

References

  • BenchChem. (2025).[11] Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide. Retrieved from 12[12]

  • Techno PharmChem. (n.d.). Quinoline Material Safety Data Sheet. Retrieved from 9

  • Loba Chemie. (n.d.). Quinoline for Synthesis MSDS. Retrieved from 13

  • Chemos GmbH. (2019). Safety Data Sheet: Quinoline. Retrieved from 2

  • Fisher Scientific. (2010).[3][8] Safety Data Sheet: 2-Amino-4-methylphenol. Retrieved from 8

  • Harper College. (2015).[1] 4-Aminophenol Safety Data Sheet. Retrieved from 1

  • Carl Roth. (n.d.). Safety Data Sheet: 3-Aminophenol. Retrieved from 4

  • Fisher Scientific.[13] (2010).[8] Safety Data Sheet: p-Aminophenol. Retrieved from

Sources

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